(2R,3S)-3-Methylpiperidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
(2R,3S)-3-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYDRACYCBSXEE-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924579 | |
| Record name | 3-Methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123719-65-3 | |
| Record name | 3-Methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Stereoselective Synthesis of (2R,3S)-3-Methylpiperidine-2-carboxylic Acid
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone of modern drug discovery, appearing in a vast array of pharmaceuticals and natural products. The specific stereochemical arrangement of substituents on the piperidine ring is often critical for biological activity, making the development of robust and stereoselective synthetic routes a paramount objective for medicinal and process chemists. (2R,3S)-3-Methylpiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid analogue that serves as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. Its rigidified structure and defined stereocenters make it an attractive component for constraining peptide conformations and for the design of potent and selective enzyme inhibitors and receptor modulators. This in-depth technical guide provides a scientifically grounded approach to the synthesis of this important chiral intermediate, focusing on stereocontrol and practical execution.
Strategic Approaches to Stereocontrol
The synthesis of (2R,3S)-3-Methylpiperidine-2-carboxylic acid presents a significant stereochemical challenge: the establishment of two contiguous stereocenters with a cis relative configuration and a specific absolute stereochemistry (2R, 3S). Several strategic approaches can be envisaged to tackle this challenge:
-
Chiral Pool Synthesis: This strategy leverages readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. For instance, derivatives of L-aspartic acid have been successfully employed in the asymmetric synthesis of other substituted piperidines.[1]
-
Chiral Auxiliary-Mediated Synthesis: The temporary incorporation of a chiral auxiliary allows for the diastereoselective formation of new stereocenters. Evans oxazolidinones are particularly effective for controlling the stereochemistry of α-alkylation and aldol reactions.[2][]
-
Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a highly efficient and atom-economical approach. This can include asymmetric hydrogenation, cyclization, or other transformations.
-
Diastereoselective Transformations: Establishing the desired stereochemistry through diastereoselective reactions on a pre-existing heterocyclic template, such as the reduction of a cyclic imine or enamine, is another viable strategy.
This guide will focus on a robust and well-precedented strategy that combines the use of a chiral auxiliary for stereocenter construction followed by a ring-closing metathesis (RCM) reaction to form the piperidine ring. This approach offers excellent control over both absolute and relative stereochemistry.
Proposed Synthetic Pathway: A Chiral Auxiliary and Ring-Closing Metathesis Approach
The proposed synthetic route to (2R,3S)-3-Methylpiperidine-2-carboxylic acid is outlined below. This multi-step synthesis is designed to provide high levels of stereocontrol and has been conceived based on established and reliable chemical transformations.
Caption: Proposed synthetic workflow for (2R,3S)-3-Methylpiperidine-2-carboxylic acid.
Detailed Experimental Protocols and Mechanistic Rationale
Step 1: Acylation of (S)-4-benzyl-2-oxazolidinone
The synthesis commences with the acylation of the commercially available (S)-4-benzyl-2-oxazolidinone with crotonyl chloride. This step attaches the prochiral substrate to the chiral auxiliary.
Protocol:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add crotonyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acylated oxazolidinone.
Causality: The use of a strong base like n-butyllithium deprotonates the nitrogen of the oxazolidinone, forming a nucleophilic amide that readily attacks the electrophilic acyl chloride. The low temperature is crucial to prevent side reactions.
Step 2: Diastereoselective Methylation
This is the key stereochemistry-defining step. The enolate of the N-acylated oxazolidinone is formed and then alkylated with methyl iodide. The bulky benzyl group on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the (3S) stereocenter.
Protocol:
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour at -78 °C to form the enolate.
-
Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by flash chromatography.
Causality: The stereochemical outcome is dictated by the chelated transition state of the lithium enolate, where the benzyl group of the auxiliary directs the methylation to occur from the less hindered face.[2]
Step 3: Auxiliary Cleavage and Esterification
The chiral auxiliary is now removed to reveal the carboxylic acid. A mild cleavage using lithium hydroperoxide is employed to avoid epimerization of the newly formed stereocenter. The resulting carboxylic acid is then esterified, for example, as a methyl ester, to facilitate purification and subsequent reactions.
Protocol:
-
Dissolve the methylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract the carboxylic acid with ethyl acetate.
-
Dry the organic layer and concentrate.
-
Dissolve the crude acid in a mixture of methanol and toluene and add trimethylsilyldiazomethane (TMSCHN2) until a persistent yellow color is observed.
-
Quench the excess TMSCHN2 with acetic acid and concentrate under reduced pressure.
-
Purify the methyl ester by flash chromatography.
Causality: The lithium hydroperoxide cleavage is a standard method for the non-racemizing removal of Evans auxiliaries.[] TMSCHN2 is a convenient and relatively safe reagent for the high-yield esterification of carboxylic acids.
Step 4: N-Allylation
The nitrogen atom of the resulting amino ester is functionalized with an allyl group, which is a prerequisite for the subsequent ring-closing metathesis step.
Protocol:
-
To a solution of the amino ester (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and allyl bromide (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the N-allylated product by flash chromatography.
Causality: This is a standard S(_N)2 reaction where the amine acts as a nucleophile and displaces the bromide from allyl bromide. Potassium carbonate serves as a base to neutralize the HBr formed during the reaction.
Step 5: Ring-Closing Metathesis (RCM)
The diene precursor undergoes an intramolecular olefin metathesis reaction catalyzed by a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) to form the six-membered piperidine ring.
Protocol:
-
Dissolve the N-allylated diene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add Grubbs' second-generation catalyst (0.05 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate.
-
Purify the cyclic product by flash chromatography.
Causality: The Grubbs' catalyst facilitates the cleavage and reformation of carbon-carbon double bonds, leading to the formation of the thermodynamically more stable cyclic alkene and ethylene gas as a byproduct.
Step 6: Hydrogenation and Saponification
The double bond in the piperidine ring is reduced by catalytic hydrogenation, which also establishes the cis relationship between the substituents at C2 and C3. The hydrogenation is expected to occur from the less hindered face of the ring, opposite to the existing substituents, thus leading to the desired cis diastereomer. Finally, the methyl ester is saponified to yield the target carboxylic acid.
Protocol:
-
Dissolve the cyclic alkene (1.0 eq) in methanol and add 10% palladium on carbon (Pd/C) (0.1 eq by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting saturated ester in a mixture of THF and water and add lithium hydroxide (2.0 eq).
-
Stir at room temperature until the saponification is complete.
-
Acidify the reaction mixture with 1 M HCl to pH ~2 and extract the product with a suitable organic solvent or purify by ion-exchange chromatography.
-
Lyophilize the aqueous solution to obtain the final product as a hydrochloride salt.
Causality: The catalytic hydrogenation of the double bond is typically stereoselective, with hydrogen adding to the less sterically hindered face of the molecule. The final saponification is a standard ester hydrolysis to yield the carboxylic acid.
Data Summary
| Step | Reaction | Key Reagents | Expected Diastereoselectivity |
| 2 | Diastereoselective Methylation | LDA, MeI | >95:5 dr |
| 6 | Catalytic Hydrogenation | H₂, Pd/C | >90:10 dr (cis:trans) |
Note: The expected diastereoselectivities are based on literature precedents for similar transformations and may require optimization for this specific substrate.
Conclusion
The synthesis of (2R,3S)-3-Methylpiperidine-2-carboxylic acid is a challenging but achievable goal for the experienced synthetic chemist. The strategy outlined in this guide, which employs a chiral auxiliary for stereocontrol followed by ring-closing metathesis, provides a robust and logical pathway to the target molecule with a high degree of stereochemical purity. Careful execution of each step, particularly the diastereoselective methylation and catalytic hydrogenation, is crucial for the success of the synthesis. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to access this valuable chiral building block.
References
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Gorpinchenko, V. A., et al. (2009). Catalytic Hydrogenation of Methyl Esters of Some 1H-Pyrazoline-3-Carboxylic Acids. Chemistry of Heterocyclic Compounds, 45, 1202. [Link]
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DeMong, D. E., & Williams, R. M. (2001). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. Tetrahedron Letters, 42(19), 3529-3532. [Link]
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Kim, H., & Livinghouse, T. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters, 17(15), 3658–3661. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of (2R,3S)-3-Methylpiperidine-2-carboxylic Acid: A Multi-technique Approach
Abstract: The precise determination of a molecule's three-dimensional structure, including its absolute and relative stereochemistry, is a cornerstone of modern drug discovery and development. The piperidine scaffold is a privileged structure in medicinal chemistry, and subtle changes in the spatial arrangement of its substituents can lead to profound differences in pharmacological activity. This technical guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of (2R,3S)-3-Methylpiperidine-2-carboxylic acid. By integrating data from mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, chiral chromatography, and X-ray crystallography, this guide presents a self-validating system for structural confirmation, emphasizing the causal logic behind experimental choices and data interpretation.
Introduction
1.1 The Piperidine Scaffold in Medicinal Chemistry
The saturated nitrogen heterocycle, piperidine, is a recurring motif in a vast number of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to adopt a stable chair-like conformation, presenting substituents in well-defined axial and equatorial orientations. This allows for precise spatial positioning of pharmacophoric elements to optimize interactions with biological targets.
1.2 The Significance of Stereoisomerism: The Case of (2R,3S)-3-Methylpiperidine-2-carboxylic Acid
(2R,3S)-3-Methylpiperidine-2-carboxylic acid is a chiral, non-proteinogenic cyclic amino acid. It possesses two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers. The specific (2R,3S) configuration dictates the relative orientation of the carboxylic acid and methyl groups, which in turn governs the molecule's overall shape and its ability to bind to specific enzymes or receptors. For instance, its hydrochloride salt is used as an intermediate in the preparation of soluble guanylate cyclase stimulators for treating pulmonary hypertension.[1] The biological activity of such compounds is often restricted to a single stereoisomer, making rigorous structural confirmation a critical regulatory and scientific requirement.
1.3 Challenges in Stereochemical Assignment
Assigning the relative (cis/trans) and absolute (R/S) configuration of substituted piperidines can be challenging. The flexible nature of the six-membered ring and the potential for conformational equilibria require a multi-faceted analytical approach. Relying on a single technique can be misleading; therefore, an integrated strategy that combines several orthogonal methods is essential for a trustworthy and definitive structural assignment.
Integrated Strategy for Structure Elucidation
A robust elucidation process relies on the convergence of evidence from multiple, independent analytical techniques. Each method provides a specific piece of the structural puzzle, and together they form a self-validating workflow that ensures the highest level of confidence in the final assignment.
Caption: Key NOE correlation for confirming relative stereochemistry.
| Atom Position | ¹H Chemical Shift (ppm, multiplicity, J Hz) | ¹³C Chemical Shift (ppm) | Key NOESY Correlations |
| C2-H | ~3.5 (d, J=3.5) | ~60 | H6a |
| C3-H | ~2.1 (m) | ~35 | H4a, H5a |
| C4-H₂ | ~1.7 (m), ~1.9 (m) | ~28 | H3, H5 |
| C5-H₂ | ~1.6 (m), ~1.8 (m) | ~25 | H4, H6 |
| C6-H₂ | ~2.9 (m), ~3.2 (m) | ~46 | H2a, H5 |
| C3-CH₃ | ~1.0 (d, J=7.0) | ~15 | H3, H4e |
| COOH | - | ~175 | - |
Note: Chemical shifts are approximate and can vary based on solvent and pH.
Vibrational Spectroscopy (FTIR): Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
5.1 Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
5.2 Data Interpretation
The spectrum of (2R,3S)-3-Methylpiperidine-2-carboxylic acid will show characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300-2500 cm⁻¹, indicative of strong hydrogen bonding. [2][3]* C-H Stretch: Sharp peaks around 2950-2850 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1720-1700 cm⁻¹.
-
N-H Bend (Secondary Amine): A band around 1650-1580 cm⁻¹. [4]
Chiral Chromatography for Stereoisomeric Purity
While NMR can establish the relative stereochemistry, it cannot distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers and assessing the enantiomeric and diastereomeric purity of the sample. [5][6] 6.1 Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA) are often effective for separating amino acid derivatives. [7]2. Mobile Phase: An isocratic mobile phase, typically a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), is used.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of all four possible stereoisomers.
-
Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., ~210 nm).
-
Analysis: Inject the sample and compare the retention time to that of a reference standard if available. The area of each peak is proportional to the concentration of that stereoisomer.
6.2 Data Interpretation
A successful chiral separation will show distinct peaks for each stereoisomer. For a highly pure sample of (2R,3S)-3-Methylpiperidine-2-carboxylic acid, the chromatogram should display a single major peak, with any other stereoisomeric impurities being below a specified limit (e.g., <0.1%).
X-ray Crystallography: Unambiguous Determination of Absolute Stereochemistry
Single-crystal X-ray diffraction is the "gold standard" for determining the absolute configuration of a chiral molecule. [8]It provides a direct, three-dimensional image of the molecule's structure in the solid state.
7.1 Protocol: Single Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structure is then refined to best fit the experimental data.
-
Absolute Structure Determination: To determine the absolute configuration (R/S), anomalous dispersion is used. [9]This requires the presence of a sufficiently strong anomalous scatterer or the use of high-quality data. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer.
7.2 Data Interpretation
The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles. This model provides irrefutable proof of the connectivity, relative stereochemistry, and, most importantly, the absolute (2R,3S) configuration.
Conclusion: A Self-Validating, Multi-faceted Approach
The structure elucidation of a complex molecule like (2R,3S)-3-Methylpiperidine-2-carboxylic acid is not a linear process but a system of cross-validation. HRMS provides the molecular formula. FTIR confirms the functional groups. A full suite of 1D and 2D NMR experiments establishes the carbon skeleton, proton connectivity, and the crucial relative stereochemistry. Chiral HPLC verifies the stereoisomeric purity. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the absolute configuration. Each technique corroborates the others, building a robust and defensible structural assignment that meets the rigorous standards of the scientific and drug development communities.
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Available from: [Link]
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A Technical Guide to cis-3-Methylpiperidine-2-carboxylic Acid: Nomenclature, Stereochemistry, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted piperidine scaffolds are cornerstones in medicinal chemistry, valued for their conformational rigidity and ability to modulate physicochemical properties of drug candidates.[1] This guide provides an in-depth analysis of cis-3-methylpiperidine-2-carboxylic acid, a chiral building block with significant potential in drug design. We will dissect its nomenclature to establish the precise IUPAC designation, explore the critical role of stereochemistry, detail a representative stereoselective synthesis, outline robust analytical characterization methods, and discuss its application as a constrained amino acid mimetic. This document serves as a technical resource for scientists engaged in the synthesis and application of complex heterocyclic molecules.
Decoding the Nomenclature: From "Common Name" to Unambiguous IUPAC Identity
The name "cis-3-methyl-2-pipecolic acid" is a descriptive but incomplete common name. A rigorous, unambiguous identification is paramount for regulatory submission, patent application, and scientific reproducibility. Let's deconstruct this name to arrive at the correct IUPAC nomenclature.
-
Core Scaffold: "Pipecolic acid" is the trivial name for piperidine-2-carboxylic acid, a saturated six-membered heterocycle containing a nitrogen atom, with a carboxylic acid group at the C2 position.[2]
-
Substitution: A methyl group is located at the C3 position.
-
Stereochemistry: The molecule contains two chiral centers at C2 and C3. The descriptor "cis" indicates the relative stereochemistry of the substituents at these centers. It signifies that the carboxylic acid group at C2 and the methyl group at C3 reside on the same face of the piperidine ring.[3]
However, "cis" does not define the absolute configuration. The cis relationship corresponds to two possible enantiomers: (2S,3R)-3-methylpiperidine-2-carboxylic acid and its mirror image, (2R,3S)-3-methylpiperidine-2-carboxylic acid . For the remainder of this guide, we will focus on the (2S,3R) stereoisomer as a representative example, as such derivatives are frequently explored in medicinal chemistry.[4][5]
The relationship between the stereoisomers of 3-methylpiperidine-2-carboxylic acid can be visualized as follows:
Caption: Stereochemical relationships of 3-methylpiperidine-2-carboxylic acid isomers.
Stereoselective Synthesis: A Strategic Approach
Achieving stereocontrol is the central challenge in synthesizing the target molecule. A common and effective strategy involves the diastereoselective hydrogenation of a substituted pyridine precursor. The choice of catalyst and protecting groups is critical for directing the stereochemical outcome.
One established route begins with 3-methylpicolinic acid (3-methylpyridine-2-carboxylic acid). Catalytic hydrogenation of the pyridine ring is a well-known method for producing piperidines.[6][7] The presence of the existing methyl group can influence the facial selectivity of the hydrogenation, often favoring the cis product.
The general workflow is outlined below:
Caption: General synthetic workflow for enantiopure cis-3-methylpiperidine-2-carboxylic acid.
Experimental Protocol: Synthesis of cis-Methyl 3-methylpiperidine-2-carboxylate
This protocol describes the hydrogenation step, which is pivotal for establishing the cis stereochemistry.
-
Reactor Setup: To a solution of methyl 3-methylpicolinate (1.0 eq.) in glacial acetic acid (approx. 0.15 M), add Adam's catalyst (Platinum(IV) oxide, PtO₂, ~10 mol%).[7]
-
Causality: Acetic acid serves as a solvent that keeps the substrate and product protonated, facilitating the reaction. PtO₂ is a highly effective catalyst for pyridine reduction, often showing good selectivity.
-
-
Hydrogenation: Place the reaction vessel in a Parr hydrogenator. Purge the system with H₂ gas three times. Pressurize the reactor to 4-5 MPa and heat to 90-100 °C.[6] Maintain vigorous stirring for 4-8 hours.
-
Causality: Elevated pressure and temperature are necessary to overcome the aromaticity of the pyridine ring and achieve complete saturation.
-
-
Work-up & Verification: After cooling and venting the reactor, filter the mixture through a pad of Celite to remove the platinum catalyst. The filtrate contains a mixture of cis and trans isomers. The cis isomer is typically the major product.
-
Self-Validation: The ratio of cis to trans isomers must be determined at this stage using ¹H NMR spectroscopy before proceeding.[7] The coupling constants between the C2 and C3 protons are diagnostic for determining the relative stereochemistry.
-
-
Purification: The crude product can be purified by flash column chromatography to isolate the desired cis diastereomer.
Following synthesis of the racemic cis ester, chiral resolution is required. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a derivative, followed by fractional crystallization.[8]
Analytical Characterization and Quality Control
Rigorous analytical chemistry is essential to confirm the structure, stereochemistry, and purity of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation and stereochemical assignment.
-
¹H NMR: The proton on the carboxylic acid (O-H) typically appears as a broad singlet in the 10-12 ppm range.[9] The protons at C2 and C3 are of particular interest. For the cis isomer, the coupling constant between H2 and H3 (J₂﹐₃) is typically small (e.g., ~3.5 Hz), indicative of a gauche or equatorial-axial relationship.[7] In contrast, the trans isomer would exhibit a larger coupling constant.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 170-180 ppm region.[9] The signals for the five piperidine ring carbons and the methyl carbon provide a complete carbon fingerprint of the molecule.[10]
| Assignment | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| COOH | 10.0 - 12.0 (broad s) | 170 - 180 |
| C2-H | 3.5 - 3.7 (d) | 55 - 60 |
| C3-H | 2.2 - 2.4 (m) | 30 - 35 |
| Ring CH₂ | 1.3 - 2.0 (m) | 20 - 35 |
| CH₃ | 0.9 - 1.0 (d) | 15 - 20 |
| Table 1: Predicted NMR Chemical Shift Ranges for cis-3-Methylpiperidine-2-carboxylic Acid. |
Chiral Chromatography
To confirm enantiomeric purity, a self-validating chiral separation method is required. Chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) are the methods of choice.[11]
Protocol: Chiral HPLC for Enantiomeric Purity
-
Derivatization (If Necessary): The primary and secondary amine functionality allows for derivatization with UV-active reagents like fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to enhance detectability.[11]
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak IA or IC, is often effective for separating enantiomers of cyclic amino acids.[12]
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.[12]
-
Analysis: Inject the sample and monitor the elution profile. A successful separation will show two distinct peaks for the (2S,3R) and (2R,3S) enantiomers.
-
Self-Validation: To confirm peak identity, a racemic standard must be run to establish the retention times of both enantiomers. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers.
-
Applications in Medicinal Chemistry and Drug Development
The incorporation of constrained amino acids like cis-3-methylpiperidine-2-carboxylic acid into peptides or small molecules is a powerful strategy in drug design.[13]
-
Peptidomimetics: The rigid piperidine ring restricts the conformational freedom of the molecule. When used as a proline or pipecolic acid analog in a peptide backbone, it can lock the peptide into a specific bioactive conformation, potentially increasing binding affinity and selectivity for its target receptor.[14]
-
Improved Pharmacokinetics: The methyl group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[15] It also modulates lipophilicity, which can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Novel Scaffolds: This building block serves as a starting point for creating diverse chemical libraries for screening against various biological targets, from CNS disorders to infectious diseases.[16][17]
Conclusion
The precise definition, synthesis, and characterization of cis-3-methylpiperidine-2-carboxylic acid, correctly identified by its absolute stereochemistry as (2S,3R) or (2R,3S), are critical for its successful application in drug discovery. Its value lies in the conformational constraint it imposes on molecules, offering a sophisticated tool for medicinal chemists to enhance potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a framework for the reliable preparation and validation of this important synthetic building block.
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An In-depth Technical Guide to the Biological Activity of 3-Methylpiperidine-2-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities associated with the stereoisomers of 3-methylpiperidine-2-carboxylic acid. As the fields of pharmacology and medicinal chemistry continue to advance, understanding the nuanced effects of stereochemistry on molecular function is paramount for the rational design of novel therapeutics. This document synthesizes available data to offer insights into the structure-activity relationships (SAR) of these compounds, with a particular focus on their potential interactions with key biological targets.
Introduction: The Significance of Stereoisomerism in Drug Design
3-Methylpiperidine-2-carboxylic acid is a chiral molecule possessing two stereocenters at the C2 and C3 positions of the piperidine ring. This gives rise to four possible stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S). The spatial arrangement of the methyl and carboxylic acid groups in these isomers dictates their three-dimensional shape, which in turn governs their ability to bind to and modulate the function of biological macromolecules such as receptors and enzymes. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit widely varying biological activities, with one isomer often being responsible for the desired therapeutic effect while others may be inactive or even contribute to undesirable side effects.
This guide will delve into the known and potential biological targets of 3-methylpiperidine-2-carboxylic acid isomers, drawing on evidence from related piperidine-2-carboxylic acid derivatives to build a comprehensive picture.
Potential Biological Targets and Isomeric Specificity
Based on the structural motif of a cyclic amino acid, the isomers of 3-methylpiperidine-2-carboxylic acid are predicted to interact with receptors and enzymes that recognize amino acid-like ligands. The primary areas of investigation for this class of compounds have been central nervous system (CNS) disorders and cardiovascular diseases.
N-Methyl-D-Aspartate (NMDA) Receptor Modulation
The piperidine-2-carboxylic acid scaffold is a well-known pharmacophore found in numerous competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and memory function. However, its overactivation is implicated in a variety of neurodegenerative disorders, making NMDA receptor antagonists promising therapeutic agents.[1]
While direct comparative studies on all four isomers of 3-methylpiperidine-2-carboxylic acid are not extensively available in the public domain, the activity of structurally related compounds strongly suggests that these isomers are likely to exhibit activity at the NMDA receptor, with a high degree of stereoselectivity. The relative orientation of the carboxylic acid and the piperidine ring nitrogen is critical for binding to the glutamate recognition site on the NMDA receptor. The presence and stereochemistry of the methyl group at the C3 position are expected to further modulate this binding affinity and selectivity for different NMDA receptor subtypes.
It is hypothesized that the cis and trans relationship between the methyl and carboxylic acid groups will significantly impact the conformational flexibility of the piperidine ring, thereby influencing the optimal presentation of the pharmacophoric elements for receptor binding.
Soluble Guanylate Cyclase (sGC) Stimulation
There is evidence indicating that the (2R, 3S) isomer of 3-methylpiperidine-2-carboxylic acid serves as a key intermediate in the synthesis of potent stimulators of soluble guanylate cyclase (sGC).[2] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, and its stimulation leads to vasodilation and has therapeutic applications in conditions such as pulmonary hypertension.[3]
The fact that a specific stereoisomer is utilized in the synthesis of sGC stimulators implies that the stereochemistry at both the C2 and C3 positions is crucial for the desired biological activity. It is plausible that the (2R, 3S) isomer itself, or its derivatives, possesses intrinsic stimulatory activity on sGC. The mechanism of action would likely involve allosteric modulation of the enzyme, enhancing its sensitivity to endogenous NO.
The other isomers—(2S, 3S), (2R, 3R), and (2S, 3R)—may exhibit different levels of activity or even act as inhibitors, highlighting the importance of stereoselective synthesis and evaluation.
Experimental Protocols for Biological Evaluation
To elucidate the precise biological activities of the 3-methylpiperidine-2-carboxylic acid isomers, a series of well-established in vitro and in vivo assays are required. The following protocols provide a framework for the systematic evaluation of these compounds.
NMDA Receptor Binding Assay
This assay is designed to determine the affinity of the test compounds for the NMDA receptor. A common method is a competitive radioligand binding assay using a known high-affinity NMDA receptor antagonist, such as [³H]CPP (3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid).[1]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat or human brain tissue. The cortex and hippocampus are regions with high NMDA receptor density.
-
Assay Buffer: Prepare a suitable assay buffer, typically a Tris-HCl buffer at a physiological pH.
-
Incubation: In a multi-well plate, incubate the synaptic membranes with a fixed concentration of the radioligand ([³H]CPP) and varying concentrations of the test compound (each isomer of 3-methylpiperidine-2-carboxylic acid).
-
Equilibration: Allow the binding to reach equilibrium by incubating at a controlled temperature for a specific duration.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of a competitive binding assay with a well-characterized radioligand provides a direct measure of the affinity of the test compounds for the NMDA receptor. The choice of brain regions rich in NMDA receptors ensures a robust signal.
Soluble Guanylate Cyclase (sGC) Activity Assay
This assay measures the ability of the test compounds to stimulate the production of cyclic guanosine monophosphate (cGMP) by sGC.
Step-by-Step Methodology:
-
Enzyme Source: Use purified sGC or cell lysates containing the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the sGC enzyme, GTP (the substrate), a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction, typically by adding a strong acid or by heat inactivation.
-
cGMP Quantification: Measure the amount of cGMP produced using a commercially available enzyme immunoassay (EIA) kit or by radioimmunoassay (RIA).
-
Data Analysis: Plot the concentration of the test compound against the amount of cGMP produced to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.
Causality Behind Experimental Choices: This is a functional assay that directly measures the enzymatic activity of sGC in the presence of the test compounds. The inclusion of a phosphodiesterase inhibitor is crucial to prevent the breakdown of the product being measured, ensuring an accurate assessment of sGC activity.
Data Presentation
A comparative analysis of the biological activities of the four isomers is essential. The following table structure is recommended for summarizing the quantitative data obtained from the proposed assays.
| Isomer | NMDA Receptor Binding Affinity (Ki, nM) | sGC Stimulation (EC₅₀, µM) |
| (2S, 3S) | Data to be determined | Data to be determined |
| (2R, 3R) | Data to be determined | Data to be determined |
| (2S, 3R) | Data to be determined | Data to be determined |
| (2R, 3S) | Data to be determined | Data to be determined |
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Competitive antagonism of the NMDA receptor by a 3-methylpiperidine-2-carboxylic acid (3-MPCA) isomer.
Caption: Proposed mechanism of soluble guanylate cyclase (sGC) stimulation by a 3-methylpiperidine-2-carboxylic acid (3-MPCA) isomer.
Conclusion and Future Directions
The stereoisomers of 3-methylpiperidine-2-carboxylic acid represent a promising class of compounds with the potential to modulate key biological targets, including the NMDA receptor and soluble guanylate cyclase. The available evidence, primarily from structurally related molecules, underscores the critical importance of stereochemistry in determining the biological activity profile of these compounds.
Future research should focus on the stereoselective synthesis of all four isomers and their comprehensive and comparative biological evaluation. Such studies are essential to fully elucidate the structure-activity relationships and to identify the isomer or isomers with the most promising therapeutic potential. This will pave the way for further lead optimization and the development of novel therapeutics for a range of disorders.
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(2R,3S)-3-Methylpiperidine-2-carboxylic Acid: A Comprehensive Technical Guide to its Therapeutic Potential as a Novel NMDA Receptor Antagonist
Introduction: The Piperidine Scaffold and a Promising New Moiety
The piperidine ring is a cornerstone of medicinal chemistry, found in the structure of numerous approved pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting a wide array of biological receptors. Within the central nervous system (CNS), piperidine derivatives have been extensively explored for their therapeutic potential in a range of neurological and psychiatric disorders.[2] This guide focuses on a specific, chiral molecule: (2R,3S)-3-Methylpiperidine-2-carboxylic acid . While this compound is noted as a synthetic intermediate for soluble guanylate cyclase stimulators used in treating pulmonary hypertension, its structural similarity to a class of potent N-methyl-D-aspartate (NMDA) receptor antagonists suggests a significant, and perhaps underexplored, therapeutic potential in neurology.[3]
This document serves as an in-depth technical exploration of the hypothesized mechanism of action, potential therapeutic applications, and a strategic framework for the preclinical evaluation of (2R,3S)-3-Methylpiperidine-2-carboxylic acid as a novel NMDA receptor antagonist. We will delve into the causality behind its predicted biological activity, propose detailed experimental protocols for its validation, and chart a course for future drug development efforts.
Hypothesized Mechanism of Action: Competitive Antagonism at the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4] However, its overactivation leads to excessive calcium influx, a primary driver of excitotoxicity and subsequent neuronal cell death. This pathological cascade is implicated in a host of devastating neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[5] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.[6]
We posit that (2R,3S)-3-Methylpiperidine-2-carboxylic acid acts as a competitive antagonist at the NMDA receptor . This hypothesis is built upon a strong foundation of evidence from structurally related piperidine-2-carboxylic acid derivatives that have been shown to be potent and selective NMDA receptor antagonists.[3][5] The core pharmacophore for this class of antagonists consists of the piperidine-2-carboxylic acid moiety. The carboxylic acid group is believed to mimic the gamma-carboxyl group of glutamate, allowing it to bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor without activating the ion channel. The conformationally constrained piperidine ring enhances potency compared to more flexible, acyclic analogs by reducing the entropic penalty of binding.[5]
The Critical Role of Stereochemistry
For this class of compounds, biological activity is exquisitely dependent on stereochemistry. For the related antagonist, (2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, it was demonstrated that the NMDA antagonist activity resides exclusively with the (-)-2R,4S-isomer.[3] This underscores the precise three-dimensional arrangement required for optimal interaction with the receptor's binding pocket. It is therefore highly probable that the specific (2R,3S) configuration of the methyl and carboxylic acid groups on the piperidine ring is critical for the hypothesized NMDA receptor antagonism of the title compound. The 3-methyl group likely plays a key role in influencing the conformational preference of the piperidine ring and may provide additional, favorable interactions within a hydrophobic sub-pocket of the receptor, potentially enhancing affinity and/or selectivity.
Potential Therapeutic Applications
Based on its proposed mechanism as an NMDA receptor antagonist, (2R,3S)-3-Methylpiperidine-2-carboxylic acid holds promise for a variety of neurological disorders characterized by excitotoxicity.
-
Acute Neurological Insults: In conditions like ischemic stroke and traumatic brain injury , a massive release of glutamate triggers excitotoxic neuronal death. A potent NMDA antagonist could be administered in the acute phase to mitigate this damage and improve long-term outcomes.[5]
-
Neurodegenerative Diseases: Chronic, low-level excitotoxicity is a contributing factor to the progression of diseases such as Alzheimer's disease , Parkinson's disease , and Huntington's disease .[5] An NMDA antagonist with a favorable safety profile could offer a disease-modifying therapy.
-
Epilepsy: As NMDA receptors are critical for the propagation of seizure activity, their antagonism is a proven strategy for anticonvulsant therapy .[5]
-
Neuropathic Pain: The central sensitization of pain pathways often involves the upregulation of NMDA receptor activity. Antagonists could therefore serve as potent analgesics for chronic pain states.[7]
Preclinical Efficacy of Structurally Related Analogs
The therapeutic potential is supported by compelling preclinical data from closely related piperidine-based NMDA antagonists.
| Preclinical Model | Compound Class | Observed Effect | Reference |
| NMDA-induced convulsions (neonatal rats) | Piperidine-2-carboxylic acid derivative | Potent blockade of seizure activity | [3] |
| NMDA-induced lethality (mice) | Piperidine-2-carboxylic acid derivative | Significant protection against mortality | [3][5] |
| NMDA-induced striatal neurodegeneration (rats) | Piperidine-2-carboxylic acid derivative | Reduction in neuronal damage | [3] |
| [3H]CPP Radioligand Binding Assay | Piperidine-2-carboxylic acid derivative | High affinity for the NMDA receptor (IC50 = 67 nM) | [3] |
Proposed Strategy for Preclinical Validation
To rigorously test the therapeutic potential of (2R,3S)-3-Methylpiperidine-2-carboxylic acid, a systematic preclinical evaluation is required. The following workflow outlines the key stages, from target validation to in vivo efficacy studies.
Detailed Experimental Protocols
1. Stereoselective Synthesis
A robust and scalable synthesis is paramount. Based on modern synthetic methodologies for chiral piperidines, a potential route could involve an asymmetric Rh-catalyzed reductive Heck reaction of a suitable pyridine precursor with a boronic acid, followed by reduction to establish the piperidine core with high enantioselectivity.[8] Chiral resolution of a racemic intermediate using a chiral acid, such as di-p-toluoyltartaric acid, is also a viable and well-documented strategy.[3]
Protocol: Chiral Resolution of a Racemic Piperidine Ester Intermediate
-
Dissolution: Dissolve the racemic ethyl (+/-)-cis-3-methylpiperidine-2-carboxylate intermediate in a suitable solvent (e.g., ethanol).
-
Addition of Resolving Agent: Add 0.5 molar equivalents of (2S,3S)-di-p-toluoyltartaric acid to the solution.
-
Crystallization: Allow the solution to stand at room temperature for 24-48 hours to facilitate the crystallization of the diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with cold ethanol.
-
Liberation of Free Base: Treat the isolated salt with a base (e.g., aqueous sodium bicarbonate) and extract the free amine into an organic solvent (e.g., dichloromethane).
-
Purification and Analysis: Dry the organic layer, concentrate in vacuo, and confirm the enantiomeric excess of the resolved ester using chiral stationary-phase HPLC.
-
Hydrolysis: Hydrolyze the resolved ester to the final carboxylic acid product using standard conditions (e.g., LiOH in THF/water).
2. In Vitro NMDA Receptor Binding Assay
This assay will determine the affinity of the compound for the NMDA receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare synaptic membranes from rat forebrain tissue.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: Incubate the brain membranes (50-100 µg protein) with the specific NMDA receptor antagonist radioligand [3H]CGS 19755 (20-30 nM) and varying concentrations of (2R,3S)-3-Methylpiperidine-2-carboxylic acid (e.g., 10⁻¹⁰ to 10⁻⁴ M) in a final volume of 0.5 mL.
-
Incubation Time & Temperature: Incubate for 20 minutes at room temperature.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: Wash the filters three times with cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
3. In Vivo Neuroprotection Model
This assay will assess the ability of the compound to protect against excitotoxic neuronal death in a relevant animal model.
Protocol: NMDA-Induced Seizure Model in Mice
-
Animal Acclimation: Acclimate male Swiss-Webster mice for at least 3 days prior to the experiment.
-
Compound Administration: Administer (2R,3S)-3-Methylpiperidine-2-carboxylic acid or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
Pre-treatment Time: Allow for a pre-treatment period of 30 minutes.
-
NMDA Challenge: Administer a convulsant dose of N-methyl-D-aspartate (e.g., 100 mg/kg, i.p.).
-
Observation: Immediately place the animals in individual observation cages and observe for 30 minutes for the onset of clonic and tonic seizures and for lethality.
-
Data Analysis: Determine the minimum effective dose (MED) at which a significant percentage of animals are protected from seizures and/or lethality.
Future Directions and Conclusion
The structural features of (2R,3S)-3-Methylpiperidine-2-carboxylic acid present a compelling case for its investigation as a novel, competitive NMDA receptor antagonist. The proposed preclinical workflow provides a clear path to validate this hypothesis and define its therapeutic potential.
Future research should focus on several key areas:
-
Subtype Selectivity: Investigating the compound's activity at the different GluN2 subunits (A-D) is crucial, as subtype-selective antagonists may offer an improved side-effect profile.[9]
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help to elucidate the role of the 3-methyl group and explore other substitutions on the piperidine ring to optimize potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetics: A thorough evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross the blood-brain barrier, will be essential for its development as a CNS therapeutic.
References
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Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(19), 3547-3551. [Link]
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Ornstein, P. L., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 32(4), 827-833. [Link]
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Davies, J., & Watkins, J. C. (1982). Antagonism of excitatory amino acid-induced and synaptic excitation of spinal neurones by cis-2,3-piperidine dicarboxylate. Brain Research, 235(2), 378-386. [Link]
- AB ASTRA. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
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Sagan, J., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(15), 2326-2340. [Link]
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Kim, H. J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 25(21), 5086. [Link]
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Sagan, J., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(8), 5694-5714. [Link]
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Khan, I., et al. (2020). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 25(18), 4188. [Link]
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Costa, B. M., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 62(2), 745-753. [Link]
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Wikipedia contributors. (2024). Depressant. Wikipedia, The Free Encyclopedia. [Link]
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Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 143(26), 9811-9816. [Link]
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Zhang, L., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 14, 708891. [Link]
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Muir, K. W., & Lees, K. R. (1995). Clinical experience with excitatory amino acid antagonist drugs. Stroke, 26(3), 503-513. [Link]
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de Mello, M. F., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines, 9(6), 651. [Link]
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Morley, R. M., et al. (2013). Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. ACS Chemical Neuroscience, 4(10), 1387-1392. [Link]
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Procter, A. W., et al. (1991). Heterogeneity of NMDA receptors labelled with [3H]3-((+-)-2-carboxypiperazin-4-yl) propyl-1-phosphonic acid ([3H]CPP): receptor status in Alzheimer's disease brains. Neuroscience Letters, 129(1), 125-128. [Link]
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Costa, B. M., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 62(2), 745–753. [Link]
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Farkas, E., et al. (2022). Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. Pharmaceuticals, 15(7), 849. [Link]
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Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
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Cheung, N. S., et al. (1996). Structure-activity relationships of competitive NMDA receptor antagonists. European Journal of Pharmacology, 313(1-2), 159-162. [Link]
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Ahmad, M., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 70(6), 1033-1041. [Link]
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Kumar, D., et al. (2023). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Omega, 8(29), 26189-26201. [Link]
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Wróbel, T. M., et al. (2022). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]
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role of (2R,3S)-3-Methylpiperidine-2-carboxylic acid as a synthetic intermediate
An In-Depth Technical Guide to (2R,3S)-3-Methylpiperidine-2-carboxylic acid: A Cornerstone Chiral Intermediate in Modern Synthesis
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Stereochemically Defined Scaffolds
In the landscape of modern drug discovery and complex molecule synthesis, the piperidine ring stands out as one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold for interacting with biological targets. However, the true challenge and opportunity lie in the precise control of stereochemistry. (2R,3S)-3-Methylpiperidine-2-carboxylic acid emerges as a synthetic intermediate of significant strategic value, offering a pre-validated, stereochemically rich framework that empowers chemists to construct complex molecular architectures with confidence and efficiency. This guide provides an in-depth examination of its synthesis, properties, and critical role as a chiral building block for researchers, scientists, and drug development professionals.
The Synthetic Challenge: Accessing Stereopure (2R,3S)-3-Methylpiperidine-2-carboxylic acid
The utility of this intermediate is directly tied to the ability to produce it in high enantiomeric and diastereomeric purity. Several strategic approaches have been developed, each with distinct advantages concerning scalability, cost, and stereocontrol. The choice of method is often dictated by the specific requirements of the overall synthetic campaign.
Principal Synthetic Strategies
The most common and industrially relevant methods for synthesizing this chiral intermediate involve the stereoselective reduction of a pyridine precursor or the diastereoselective functionalization of a chiral lactam.
-
Catalytic Asymmetric Hydrogenation: This is arguably the most elegant and atom-economical approach. It typically begins with a readily available substituted pyridine, such as methyl 3-methylpicolinate. The core of this strategy is the use of a chiral transition-metal catalyst (commonly based on Rhodium or Ruthenium) complexed with a chiral phosphine ligand (e.g., DuPHOS or Josiphos variants).[3][4] The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the pyridine ring, establishing the desired stereocenters with high fidelity. While often requiring high pressures and specialized equipment, this method is powerful for large-scale production.[5]
-
Diastereoselective Alkylation: This classical approach leverages a "chiral auxiliary" strategy. The synthesis may start with a chiral precursor, such as a piperidin-2-one derived from an enantiopure amino alcohol like D-phenylglycinol.[6] Deprotonation of the C3 position with a strong base (e.g., s-BuLi or LDA) generates a chiral enolate, which is then trapped with an electrophile (methyl iodide). The steric hindrance from the chiral auxiliary directs the incoming methyl group to the desired face, establishing the trans relationship between the substituents at C2 and C3. Subsequent removal of the auxiliary reveals the desired product.
-
Enzymatic Resolution: Biocatalysis offers a highly selective method for separating enantiomers. A racemic mixture of an ester precursor, such as methyl 3-methylpiperidine-2-carboxylate, can be subjected to hydrolysis by a lipase (e.g., from Candida antarctica or Burkholderia cepacia).[7][8][9] The enzyme will selectively hydrolyze one enantiomer (e.g., the (2R,3S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer ((2S,3R)-ester) unreacted. The resulting acid and ester can then be separated by standard chemical means. This method is prized for its exceptional selectivity under mild conditions.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Catalyst | Typical Yield | Stereoselectivity (ee/de) | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Methyl 3-methylpicolinate | [Rh(COD)Cl]₂ / Chiral Ligand, H₂ | Good to Excellent | >95% ee | Atom economical, direct | High pressure, expensive catalysts |
| Diastereoselective Alkylation | Chiral Piperidin-2-one | s-BuLi or LDA, MeI | Good | >98% de | High diastereoselectivity, predictable | Multi-step, stoichiometric chiral auxiliary |
| Enzymatic Resolution | Racemic Ester | Lipase (e.g., Amano PS) | ~45% (theoretical max 50%) | >99% ee | Exceptional selectivity, mild conditions | Maximum 50% yield, requires separation |
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the asymmetric hydrogenation approach, a dominant strategy for accessing this class of compounds.
Caption: Asymmetric hydrogenation route to the target intermediate.
Core Utility: A Chemist's Guide to Exploiting the Intermediate
(2R,3S)-3-Methylpiperidine-2-carboxylic acid is not merely a product but a versatile platform for further molecular elaboration. Its value lies in its two distinct and orthogonally reactive functional handles: the secondary amine and the carboxylic acid. The fixed cis relationship between the C2-carboxyl and C3-methyl groups provides a rigid conformational bias that is transmitted through subsequent synthetic steps.
Key Functionalization Pathways
-
N-Functionalization: The secondary amine is a nucleophilic center ripe for a vast array of transformations.
-
Protection: To prevent unwanted reactivity during subsequent steps, the nitrogen is commonly protected with groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This also enhances solubility in organic solvents.
-
Alkylation/Reductive Amination: Introduction of alkyl groups via direct alkylation or reductive amination with aldehydes/ketones is a primary method for building molecular complexity.
-
Acylation/Sulfonylation: Formation of amides and sulfonamides by reaction with acyl chlorides or sulfonyl chlorides, respectively, is fundamental for creating key pharmacophoric interactions.
-
-
Carboxylic Acid Functionalization: The carboxyl group is an electrophilic precursor.
-
Amide Coupling: This is the most common transformation. Using standard peptide coupling reagents (e.g., EDC, HATU, PyBOP), the carboxylic acid can be efficiently coupled with a diverse range of primary and secondary amines to form amide bonds, a ubiquitous linkage in pharmaceuticals.[10]
-
Esterification: Conversion to esters can modify polarity and serve as a protecting group or a precursor for other functional groups.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for synthetic diversification.
-
Application Case Study: Synthesis of Soluble Guanylate Cyclase (sGC) Stimulators
A prominent application of (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride is its use as a key intermediate in the synthesis of substituted pyrazolylpyrimidines.[11] These compounds are potent stimulators of soluble guanylate cyclase (sGC), an important therapeutic target for treating pulmonary hypertension.[11]
In this context, the piperidine intermediate is coupled via its carboxylic acid functionality to an amine-containing pyrimidine core. The specific (2R,3S) stereochemistry of the piperidine fragment is critical. It correctly orients the methyl group and the rest of the piperidine ring relative to the main heterocyclic scaffold, ensuring an optimal fit into the binding pocket of the sGC enzyme. An incorrect stereoisomer would lead to a dramatic loss of biological activity due to steric clashes or the inability to form key hydrogen bonds.
Visualization of Reactivity
Caption: Key synthetic transformations of the title intermediate.
Field-Proven Methodologies: Experimental Protocols
To bridge theory and practice, this section provides a trusted, self-validating protocol for a common two-step sequence: N-Boc protection followed by amide coupling. This workflow is fundamental to the utilization of this intermediate in drug discovery programs.
Protocol 1: N-Boc Protection of (2R,3S)-3-Methylpiperidine-2-carboxylic acid
Objective: To protect the secondary amine to prevent its interference in subsequent carboxyl-group reactions and enhance organic solubility.
Materials:
-
(2R,3S)-3-Methylpiperidine-2-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend (2R,3S)-3-Methylpiperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the suspension and stir until the solid dissolves, forming the sodium carboxylate salt in situ.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously overnight at room temperature. Monitor completion by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous layer with water and wash with a non-polar solvent like hexanes to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The N-Boc protected product should precipitate as a white solid or oil.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be used without further purification or recrystallized if necessary.
Protocol 2: EDC-Mediated Amide Coupling
Objective: To couple the N-Boc protected intermediate with a representative primary amine (e.g., benzylamine) to form an amide bond.
Materials:
-
N-Boc-(2R,3S)-3-Methylpiperidine-2-carboxylic acid (from Protocol 1) (1.0 eq)
-
Benzylamine (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) or DMAP (0.1-1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add EDC (1.2 eq) and HOBt (or DMAP, catalytic) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the pure amide product.
Conclusion: An Indispensable Tool for Modern Synthesis
(2R,3S)-3-Methylpiperidine-2-carboxylic acid represents more than just a molecule; it embodies a strategic approach to complex synthesis. By providing a robust, stereochemically defined scaffold, it allows chemists to bypass challenging stereocontrol issues and focus on building molecular complexity and function. Its well-defined reactive handles, coupled with reliable methods for its own synthesis, ensure its place as a high-value intermediate in the synthetic chemist's toolbox. As the demand for enantiopure pharmaceuticals continues to grow, the role of such meticulously designed chiral building blocks will only become more critical in the quest for novel therapeutics.
References
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Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
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Lupinacci, E., & Goti, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 795. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
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Klimaviciute, R., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6296. [Link]
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Zhang, Y., et al. (2009). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Chirality, 21(6), 627-632. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]
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The Ascendance of a Non-Proteinogenic Amino Acid: A Technical Guide to the Discovery and History of 3-Methylpipecolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpipecolic acid, a methylated derivative of the non-proteinogenic amino acid pipecolic acid, has emerged from relative obscurity to become a molecule of significant interest in medicinal chemistry and drug discovery. Its incorporation into synthetic compounds has been shown to impart valuable conformational constraints and metabolic stability, leading to the development of potent enzyme inhibitors and other therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and history of 3-methylpipecolic acid, tracing its origins from the initial identification of its parent compound to the sophisticated stereoselective synthetic methods developed to access this important chiral building block. The guide will also delve into its known biological activities and applications, offering insights for researchers and drug development professionals seeking to leverage the unique properties of this fascinating molecule.
Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery
The universe of amino acids extends far beyond the 20 proteinogenic building blocks of life. Non-proteinogenic amino acids (NPAAs), which are not encoded in the genetic code, represent a vast and structurally diverse class of molecules with a wide array of biological activities.[1][2] In the realm of drug discovery, NPAAs are invaluable tools for medicinal chemists.[3][4] Their incorporation into peptide-based therapeutics can enhance stability against enzymatic degradation, improve pharmacokinetic profiles, and introduce conformational rigidity to optimize binding to biological targets.[1] 3-Methylpipecolic acid, a cyclic NPAA, exemplifies the potential of these unique building blocks to drive innovation in pharmaceutical development.
The Progenitor: A Brief History of Pipecolic Acid
The story of 3-methylpipecolic acid begins with its parent compound, pipecolic acid (piperidine-2-carboxylic acid). First identified as a natural product in plants in 1954, its biosynthetic origins were traced back to the amino acid L-lysine.[5][6] This discovery laid the groundwork for understanding a new class of cyclic amino acids and their metabolic pathways.
Pipecolic acid itself is not merely a chemical curiosity; it plays a significant role in various biological processes. In plants, it is a key regulator of systemic acquired resistance (SAR), a form of induced immunity that provides broad-spectrum protection against pathogens.[5][7] In microorganisms, pipecolic acid serves as a precursor for the biosynthesis of numerous secondary metabolites, including immunosuppressants and antibiotics.[8]
The biosynthesis of pipecolic acid from L-lysine is a multi-step enzymatic process. In plants, the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) catalyzes the conversion of L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C), which is then reduced to pipecolic acid by SAR-DEFICIENT4 (SARD4).[5] A similar pathway exists in some bacteria.[1]
Caption: A diagram illustrating two major synthetic pathways to substituted pipecolic acids: the modified Strecker synthesis and asymmetric Diels-Alder cycloaddition.
Biological Activity and Applications in Drug Discovery
The true value of 3-methylpipecolic acid lies in its application as a building block for bioactive molecules. The methyl group provides a simple yet effective way to introduce steric bulk and lipophilicity, which can significantly impact a molecule's binding affinity and pharmacokinetic properties.
Inhibition of Matrix Metalloproteinases (MMPs)
A significant area of research involving 3-methylpipecolic acid derivatives has been in the development of inhibitors for matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in a variety of diseases, including arthritis, cancer, and cardiovascular disease.
Derivatives of 3-hydroxy-3-methylpipecolic acid have been designed as potent and selective inhibitors of MMPs, showcasing the importance of the substituted pipecolic acid scaffold in achieving high affinity and selectivity for the target enzyme. [9]
Incorporation into Peptidomimetics and Natural Product Analogs
The conformational rigidity of the piperidine ring makes 3-methylpipecolic acid an attractive component for peptidomimetics. By replacing a flexible amino acid residue with this cyclic analog, chemists can lock the peptide backbone into a specific conformation, which can enhance binding to a receptor or enzyme.
Furthermore, the pipecolic acid scaffold is found in a variety of natural products with diverse biological activities. [10][11]The synthesis of analogs containing 3-methylpipecolic acid allows for the exploration of structure-activity relationships and the development of novel therapeutic agents inspired by nature.
Experimental Protocols
The following are illustrative, generalized protocols for key synthetic steps in the preparation of substituted pipecolic acids. Researchers should consult the primary literature for specific reaction conditions and substrate-dependent optimizations.
General Protocol for Modified Strecker Synthesis of a Substituted Pipecolic Acid
-
Formation of the Tetrahydropyridine: A suitable precursor, such as a substituted glutaraldehyde or a derivative thereof, is reacted with a primary amine (e.g., benzylamine) to form the corresponding cyclic imine (tetrahydropyridine). This reaction is typically carried out in an appropriate organic solvent and may require a dehydrating agent.
-
Cyanation: The crude or purified tetrahydropyridine is dissolved in an aprotic solvent and cooled to a low temperature (e.g., -78 °C). Trimethylsilyl cyanide (TMSCN) is added dropwise, and the reaction is stirred for several hours.
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic conditions (e.g., concentrated HCl) at elevated temperatures. This step converts the nitrile group to a carboxylic acid and may also cleave any protecting groups on the nitrogen atom.
-
Purification: The final substituted pipecolic acid is purified by crystallization or chromatography.
General Protocol for Asymmetric Diels-Alder Cycloaddition
-
Preparation of the Chiral Diene: A chiral 2-amino-1,3-butadiene is prepared according to established literature procedures.
-
Cycloaddition: The chiral diene is reacted with an appropriate imine (dienophile) in the presence of a Lewis acid catalyst at low temperatures. The choice of solvent and catalyst is crucial for achieving high diastereo- and enantioselectivity.
-
Work-up and Purification: The reaction is quenched, and the resulting piperidone is purified by column chromatography.
-
Elaboration to the Pipecolic Acid Derivative: The purified piperidone is then subjected to a series of chemical transformations to introduce the carboxylic acid functionality and any other desired modifications.
Quantitative Data Summary
| Compound Class | Target | Key Structural Feature | Reference |
| 3-Hydroxy-3-methylpipecolic acid hydroxamates | MMP-13, Aggrecanase | Substituted piperidine ring | [9] |
| 4-Hydroxy and 5-hydroxypipecolate hydroxamic acids | TNF-alpha converting enzyme (TACE) | Sulfonamide group for S1' interaction | [9] |
Conclusion and Future Perspectives
From its conceptual origins in the discovery of pipecolic acid to its current status as a valuable building block in medicinal chemistry, 3-methylpipecolic acid has had a significant, albeit understated, history. While the precise moment of its first synthesis may be buried in the annals of organic chemistry, its importance is now well-established. The continued development of novel and efficient stereoselective synthetic routes to 3-methylpipecolic acid and its derivatives will undoubtedly fuel further discoveries in drug development. As our understanding of the conformational and physicochemical properties imparted by this unique non-proteinogenic amino acid grows, so too will its application in the design of next-generation therapeutics.
References
- Clarke, K., Goulding, J., & Scrowston, R. M. (1984). The chemistry of 2-picoline and its derivatives. Part 16. The preparation of some 2-substituted pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1501-1505.
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (n.d.).
- Hartmann, M., & Zeier, J. (2018). L-lysine metabolism to N-hydroxypipecolic acid: a central role in plant immunity. Plant Physiology, 178(3), 963-975.
- He, M. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology and Biotechnology, 33(6), 401-407.
- Holmes, D. S., & Ryan, K. S. (2016). Piperazic acid-containing natural products: isolation, biological relevance and total synthesis.
- JP2008007480A - Method for producing L-pipecolic acid - Google Patents. (n.d.).
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
- Neis, N., Siebert, A., Binz, T., Fu, C., Müller, R., & Kazmaier, U. (2018). Stereoselective Syntheses of Deuterated Pipecolic Acids as Tools to Investigate the Stereoselectivity of the Hydroxylase GetF. Chemistry–A European Journal, 24(57), 15287-15291.
- Picker, D., et al. (2003). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(13), 2147-2151.
- Sargsyan, A. S., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 27(11), e3349.
- Tejero, T., et al. (2005). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 70(23), 9164-9173.
- US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents. (n.d.).
- Westerhoff, O., Lützen, A., Maison, W., Kosten, M., & Martens, J. (2001). Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 508-513.
- Zeier, J. (2013). New insights into the biochemistry of plant immunity-inspiring approaches for tomorrow's crop protection. BioEssays, 35(10), 885-895.
- Zhang, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 103-127.
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A Technical Guide to the Natural Occurrence of Substituted Pipecolic Acids
Abstract: Pipecolic acid and its substituted derivatives represent a structurally diverse class of non-proteinogenic amino acids with significant and varied biological activities. Found across kingdoms, from bacteria and fungi to plants and animals, these molecules play crucial roles in primary and secondary metabolism, chemical defense, and intercellular signaling.[1][2][3] Their rigid, chiral piperidine core makes them highly valuable scaffolds in medicinal chemistry and drug development for creating compounds with constrained conformations and improved pharmacological properties. This technical guide provides an in-depth exploration of the natural occurrence of substituted pipecolic acids, detailing their biosynthetic origins, distribution in nature, biological significance, and the methodologies essential for their isolation and characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile class of natural products.
Introduction: The Significance of the Pipecolic Acid Scaffold
Pipecolic acid (piperidine-2-carboxylic acid) is a cyclic homolog of proline, distinguished by its six-membered piperidine ring.[4] This structural feature imparts a higher degree of conformational rigidity compared to its five-membered counterpart, a property that is highly sought after in drug design to enhance binding affinity and selectivity for biological targets. While the parent L-pipecolic acid is a product of L-lysine metabolism in numerous organisms, it is the vast array of naturally occurring substituted derivatives that offers a rich chemical space for scientific exploration.[2][5]
These substitutions, including hydroxylation, methylation, unsaturation, and N-modification, give rise to a spectrum of molecules with potent biological activities.[4] For instance, hydroxylated pipecolic acids are integral components of various antibiotics and alkaloids, while N-hydroxypipecolic acid has emerged as a critical signaling molecule in plant immunity.[4][6] Understanding the natural origins and biosynthetic logic of these compounds is paramount for harnessing their full potential.
Biosynthetic Pathways: Nature's Synthetic Strategies
The biosynthesis of the pipecolic acid core primarily originates from the amino acid L-lysine, though the precise enzymatic routes can vary between organisms such as bacteria, fungi, and plants.[2][7] Three main pathways have been elucidated: the Δ¹-piperideine-6-carboxylate (P6C) pathway, the Δ¹-piperideine-2-carboxylate (P2C) pathway, and the cyclodeaminase pathway.[7]
The Plant Biosynthesis Pathway (via P2C)
In plants, particularly in the context of immunity, the biosynthesis of L-pipecolic acid is a well-studied process crucial for establishing Systemic Acquired Resistance (SAR).[8][9][10] SAR is a whole-plant defense response that provides long-lasting protection against a broad spectrum of pathogens.[11]
The key steps are:
-
Transamination of L-lysine: The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), a lysine aminotransferase, removes the α-amino group from L-lysine.[12]
-
Cyclization: The resulting intermediate spontaneously cyclizes to form the imine Δ¹-piperideine-2-carboxylic acid (P2C).[8][10][11]
-
Reduction: The enzyme SAR-DEFICIENT 4 (SARD4), a reductase, reduces the P2C imine to yield L-pipecolic acid.[8][10][11]
This pathway's output, L-pipecolic acid, is then further metabolized. A flavin-dependent monooxygenase, FMO1, converts L-pipecolic acid into the potent signaling molecule N-hydroxypipecolic acid (NHP) , which is a central regulator for inducing and maintaining SAR in many plant species.[6][9]
Caption: Biosynthesis of L-pipecolic acid and NHP in plants.
Microbial Biosynthesis (via Cyclodeaminase)
In many bacteria, particularly Streptomyces species that produce immunosuppressants like rapamycin and FK506, a more direct route is employed.[13][14]
The key enzyme is a lysine cyclodeaminase (LCD) , such as RapL in the rapamycin biosynthetic cluster.[13] This enzyme catalyzes the direct conversion of L-lysine to L-pipecolic acid in a redox-neutral reaction involving an NAD⁺ cofactor. The proposed mechanism involves oxidation of the α-amine, spontaneous cyclization to a cyclic imine intermediate, and subsequent reduction back to the amine, all within a single active site.[13] This efficient pathway provides the pipecolate building block for incorporation into complex natural products by non-ribosomal peptide synthetases (NRPS).[13][14]
Classification and Natural Sources of Substituted Pipecolic Acids
Substituted pipecolic acids are found in a remarkable diversity of organisms. The position and nature of the substituent profoundly influence the molecule's biological activity.
| Compound Name | Substitution Pattern | Natural Source(s) | Associated Biological Activity |
| Baikiain | 4,5-dehydro | Leguminous plants (e.g., Baikiaea plurijuga, Tara spinosa) | L-pipecolate oxidase inhibitor, potential hepatotoxicity at high doses.[15][16] |
| 4-Hydroxypipecolic Acid | 4-hydroxy | Plants (e.g., Peganum harmala), Fungi, Legumes | Antidiabetic, antioxidant, component of various natural products.[4][17] |
| 4,5-Dihydroxypipecolic Acid | 4,5-dihydroxy | Plants (e.g., Calliandra, Julbernardia) | Insecticidal, neuroactive |
| N-Methylpipecolic Acid (Homostachydrine) | N-methyl | Plants (e.g., Citrus species, Medicago sativa) | Osmoprotectant.[18] |
| N-Hydroxypipecolic Acid (NHP) | N-hydroxy | Diverse plants (monocots and dicots) upon pathogen challenge | Plant immune signal, induces Systemic Acquired Resistance (SAR).[6] |
| cis-5-Hydroxypipecolic acid | 5-hydroxy | Streptomyces species | Component of antibiotics (e.g., virginiamycin) |
Biological Activities and Pharmacological Significance
The constrained cyclic structure of pipecolic acid derivatives makes them excellent mimics of peptide turns and specific pharmacophores, leading to a wide range of biological activities.
-
Plant Defense: As detailed above, L-pipecolic acid and its N-hydroxylated form (NHP) are central players in orchestrating plant-wide immunity against pathogens.[6][9] This discovery has opened new avenues for developing sustainable crop protection strategies.
-
Antimicrobial and Immunosuppressive Agents: The pipecolic acid moiety is a crucial structural component of powerful immunosuppressant drugs like rapamycin and FK506, which are vital in organ transplantation medicine.[13] Its presence is essential for the binding of these macrolides to their immunophilin targets.
-
Enzyme Inhibition: Certain derivatives are potent enzyme inhibitors. For example, baikiain and its metabolite, 4,5-epoxypipecolic acid, are irreversible inhibitors of L-pipecolate oxidase, an enzyme involved in protecting against oxidative stress.[15] This inhibitory action is hypothesized to be linked to adverse health events associated with high consumption of certain plant-based ingredients like tara flour.[15][16]
-
Metabolic and Antioxidant Effects: 4-hydroxypipecolic acid, isolated from the seeds of Peganum harmala, has demonstrated significant antidiabetic and antioxidant properties in animal models.[17] It was shown to reduce fasting blood glucose and lipid peroxidation while increasing the activity of key antioxidant enzymes like catalase and superoxide dismutase.[17]
Methodologies for Isolation and Structural Elucidation
The identification and characterization of novel substituted pipecolic acids from complex natural matrices require a systematic and multi-technique approach. The polarity and zwitterionic nature of these amino acids necessitate specific analytical strategies.
A Self-Validating Workflow
The causality behind this experimental workflow is to progressively purify and concentrate the target analytes while systematically removing interfering matrix components. Each step provides validation for the next; for instance, the fractions showing activity in a bioassay are prioritized for detailed chromatographic separation, and the purity of these fractions is then confirmed by analytical HPLC-MS before committing to resource-intensive NMR analysis.
Step 1: Extraction
-
Objective: To efficiently extract polar, small-molecule metabolites from the source material (e.g., plant leaves, microbial culture).
-
Protocol:
-
Lyophilize (freeze-dry) the biological material to remove water and halt enzymatic activity.
-
Grind the dried material to a fine powder to maximize surface area.
-
Perform a solid-liquid extraction using a polar solvent system, typically an acidified methanol/water mixture (e.g., 80% MeOH with 0.1% formic acid). The acid ensures that the carboxylic acid and amine groups are protonated, improving solubility.
-
Sonication or maceration can be used to enhance extraction efficiency.
-
Centrifuge and collect the supernatant. Repeat the extraction on the pellet to ensure exhaustive recovery.
-
Step 2: Initial Fractionation (Ion-Exchange Chromatography)
-
Objective: To separate amino acids from other classes of compounds based on their charge. This is a crucial clean-up step.
-
Protocol:
-
Condition a strong cation-exchange (SCX) solid-phase extraction (SPE) column with methanol followed by acidified water.
-
Load the crude extract. Neutral and anionic compounds will pass through.
-
Wash the column with a non-polar solvent (e.g., hexane) to remove lipids, followed by methanol to remove other polar, non-basic compounds.
-
Elute the retained amino acids, including pipecolic acid derivatives, using a basic solution (e.g., 5% ammonium hydroxide in methanol/water). This deprotonates the amine, releasing it from the resin.
-
Dry the eluate under vacuum.
-
Step 3: High-Resolution Separation (HPLC)
-
Objective: To separate individual substituted pipecolic acids from each other.
-
Protocol:
-
Redissolve the amino acid fraction in the mobile phase.
-
Employ Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
-
Use a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like formic acid (0.1%) or trifluoroacetic acid (TFA) to improve peak shape for the polar analytes.
-
Monitor the elution using a Diode Array Detector (DAD) and collect fractions corresponding to distinct peaks.
-
Step 4: Structural Elucidation (Mass Spectrometry & NMR)
-
Objective: To determine the exact mass, molecular formula, and three-dimensional structure of the isolated compound.
-
Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Analyze the purified fraction using LC-MS (e.g., Q-TOF or Orbitrap). This provides a highly accurate mass measurement (to <5 ppm), from which the molecular formula can be confidently determined.
-
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion to obtain characteristic fragmentation patterns.[18] The loss of water (from hydroxyl groups) or CO₂ (from the carboxylic acid) provides initial structural clues.
-
Nuclear Magnetic Resonance (NMR): For a definitive structure, analyze the pure compound using a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). This suite of experiments allows for the unambiguous assignment of all proton and carbon atoms and establishes the connectivity and stereochemistry of the molecule.
-
Caption: General workflow for the isolation and elucidation of pipecolic acids.
Conclusion and Future Outlook
The substituted pipecolic acids are a functionally and structurally rich class of natural products. Their widespread occurrence and diverse biological roles, from central signaling molecules in plant immunity to essential building blocks of blockbuster drugs, underscore their importance. Advances in analytical chemistry and synthetic biology are continually expanding our ability to discover novel derivatives and elucidate their complex biosynthetic pathways. For drug development professionals, these natural scaffolds offer a compelling starting point for the design of next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic properties. Future research will likely focus on mining microbial genomes for novel biosynthetic gene clusters and engineering these pathways to produce non-natural pipecolic acid derivatives, further expanding the chemical diversity available for pharmacological screening.
References
-
Title: Significance of the Natural Occurrence of L- Versus D-Pipecolic Acid: A Review Source: Chirality URL: [Link]
-
Title: Significance of the natural occurrence of L- versus D-pipecolic acid: a review Source: PubMed URL: [Link]
-
Title: Pipecolic acid in plants: biosynthesis, signalling, and role under stress Source: ResearchGate URL: [Link]
-
Title: Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives Source: ResearchGate URL: [Link]
-
Title: N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity Source: Journal of Experimental Botany, Oxford Academic URL: [Link]
-
Title: Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance Source: PMC, NIH URL: [Link]
-
Title: Occurrence of Pipecolic Acid and Pipecolic Acid Betaine (Homostachydrine) in Citrus Genus Plants Source: PubMed URL: [Link]
-
Title: Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity Source: Oxford Academic URL: [Link]
-
Title: Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster Source: Journal of the American Chemical Society, ACS Publications URL: [Link]
-
Title: Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance Source: ResearchGate URL: [Link]
-
Title: Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance Source: PubMed URL: [Link]
-
Title: Pipecolic acid in microbes: biosynthetic routes and enzymes Source: PubMed URL: [Link]
-
Title: Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity Source: PMC, PubMed Central URL: [Link]
-
Title: Pipecolic acid Source: Wikipedia URL: [Link]
-
Title: Synthesis of Pipecolic Acid and Baikiain Source: ResearchGate URL: [Link]
-
Title: Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek Source: Marler Blog URL: [Link]
-
Title: Pipecolic acid in plants: biosynthesis, signalling, and role under stress Source: Botanica URL: [Link]
-
Title: Anti-diabetic and anti-oxidative effects of 4-hydroxypipecolic acid in C57BL/KsJ-db/db mice Source: National Library of Medicine URL: [Link]
-
Title: Is Baikiain in Tara Flour a Causative Agent for the Adverse Events Associated with the Recalled Frozen French Lentil & Leek Crumbles Food Product? - A Working Hypothesis Source: PubMed URL: [Link]
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Methodological & Application
Application Notes and Protocols: Boc Protection of 3-Methylpiperidine-2-carboxylic Acid
Introduction: The Strategic Importance of Boc-Protected Piperidine Scaffolds
In the landscape of modern drug discovery and development, piperidine rings are privileged scaffolds, appearing in a vast array of approved pharmaceuticals and clinical candidates. Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them ideal for optimizing drug-target interactions. 3-Methylpiperidine-2-carboxylic acid, a substituted cyclic amino acid, offers a unique three-dimensional structure that is of significant interest for creating novel therapeutics.
The strategic protection of the secondary amine within this scaffold is a critical first step in its elaboration into more complex molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its robustness under a wide range of chemical conditions and its facile removal under mild acidic conditions.[1] This orthogonality allows for selective chemical transformations at other positions of the molecule without affecting the protected amine.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and reliable Boc protection of 3-methylpiperidine-2-carboxylic acid. We will delve into a detailed experimental protocol, the underlying reaction mechanism, and critical quality control measures to ensure the synthesis of high-purity N-Boc-3-methylpiperidine-2-carboxylic acid, a key building block for further synthetic endeavors.[2]
Reaction Scheme
Caption: General reaction scheme for the Boc protection of 3-methylpiperidine-2-carboxylic acid.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 3-Methylpiperidine-2-carboxylic acid | ≥97% | Various | Can be used as a hydrochloride salt. Adjust base stoichiometry if so. |
| Di-tert-butyl dicarbonate (Boc)₂O | Reagent grade, ≥97% | Various | |
| Sodium bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Various | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | |
| Deionized Water | Type I | In-house | |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Various | For extraction. |
| 1 M Hydrochloric acid (HCl) | Volumetric standard | Various | For acidification during workup. |
| Brine (saturated NaCl solution) | N/A | Prepared in-house | For washing during extraction. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Various | For drying the organic phase. |
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust volumes and quantities accordingly for different scales.
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpiperidine-2-carboxylic acid (1.43 g, 10 mmol).
-
Add a 1:1 mixture of tetrahydrofuran (THF) and deionized water (40 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
2. Basification:
-
Add sodium bicarbonate (1.68 g, 20 mmol, 2.0 equivalents) to the solution in portions to avoid excessive frothing.
-
Stir the mixture for 10-15 minutes to ensure complete dissolution of the base and deprotonation of the carboxylic acid. The solution should be slightly basic (pH 8-9).
3. Addition of Boc Anhydride:
-
In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11 mmol, 1.1 equivalents) in 10 mL of THF.
-
Add the (Boc)₂O solution dropwise to the stirred reaction mixture over 15-20 minutes at room temperature. The formation of CO₂ gas will be observed. Ensure the reaction vessel is not sealed to allow for gas to escape.[3]
4. Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a higher Rf value than the starting material.
5. Workup and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add 50 mL of ethyl acetate and shake. Separate the organic layer.
-
Extract the aqueous layer with an additional 2 x 30 mL of ethyl acetate.
-
Combine all organic layers and discard the aqueous layer.
-
Wash the combined organic layers with 50 mL of 1 M HCl to remove any unreacted starting material and excess base.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
6. Purification:
-
The crude product, typically a viscous oil or a white solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, if the crude product is an oil, it can be solidified by trituration with cold hexanes.
Mechanism of Boc Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate.[3] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group. This anion is unstable and subsequently breaks down into tert-butanol and carbon dioxide.[3] The base in the reaction serves to deprotonate the carboxylic acid, enhancing its solubility in the aqueous phase, and to neutralize any acidic byproducts.
Caption: Simplified mechanism of Boc protection.
Characterization and Quality Control
The identity and purity of the synthesized N-Boc-3-methylpiperidine-2-carboxylic acid should be confirmed by a combination of spectroscopic and analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid or a colorless oil. |
| ¹H NMR (CDCl₃) | - A singlet around 1.4-1.5 ppm corresponding to the 9 protons of the Boc group.- A multiplet for the methyl group on the piperidine ring.- A series of multiplets in the range of 1.5-4.5 ppm corresponding to the protons on the piperidine ring.- A broad singlet for the carboxylic acid proton, which may be concentration-dependent. |
| ¹³C NMR (CDCl₃) | - A signal around 28 ppm for the three methyl carbons of the Boc group.- A signal around 80 ppm for the quaternary carbon of the Boc group.- A signal around 155 ppm for the carbonyl carbon of the Boc group.- Signals for the carbons of the piperidine ring and the methyl substituent.- A signal for the carboxylic acid carbonyl carbon above 170 ppm. |
| Mass Spectrometry | Molecular Formula: C₁₂H₂₁NO₄Molecular Weight: 243.30 g/mol Expected m/z: [M+H]⁺ = 244.15, [M+Na]⁺ = 266.13 |
| Purity (HPLC) | ≥95% (as determined by peak area). |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient reaction time.- Inactive (hydrolyzed) (Boc)₂O.- Insufficient base. | - Extend the reaction time and continue monitoring by TLC.- Use a fresh bottle of (Boc)₂O.- Ensure the pH of the aqueous layer is basic before adding (Boc)₂O. Add more base if necessary. |
| Low Yield | - Incomplete extraction of the product.- Loss of product during purification. | - Perform additional extractions of the aqueous layer with ethyl acetate.- Ensure the pH of the aqueous layer is acidic (pH 2-3) before extraction to protonate the carboxylic acid, making it more soluble in the organic phase.- Optimize the solvent system for column chromatography to minimize product loss. |
| Product is an Oil | - Presence of residual solvent or impurities. | - Ensure the product is dried under high vacuum to remove all solvent.- Triturate the oil with a non-polar solvent like cold hexanes or pentane to induce crystallization.- If the product is inherently an oil, it can be used as such in the next step if NMR and MS data confirm its identity and purity. |
| Formation of Byproducts | - Reaction of (Boc)₂O with the carboxylic acid. | - This is generally not a significant issue under these conditions as the formation of the N-Boc group is kinetically favored. Ensure dropwise addition of (Boc)₂O to maintain a low concentration at any given time. |
References
-
Štefane, B., & Kočevar, M. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3803. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
Sources
Application Notes & Protocols: Incorporation of (2R,3S)-3-Methylpiperidine-2-carboxylic Acid into Peptidomimetics
Introduction: The Strategic Value of Conformational Constraint in Peptidomimetics
In the landscape of modern drug discovery, peptidomimetics represent a powerful class of therapeutic candidates that bridge the gap between the high specificity of peptides and the favorable pharmacokinetic properties of small molecules. A key strategy in their design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing receptor affinity, selectivity, and metabolic stability.[1] Piperidine-based amino acids are exceptional building blocks for this purpose, as the six-membered ring structure significantly limits the rotational freedom of the peptide backbone.[2][3]
This guide focuses on the incorporation of a specific, sterically demanding building block: (2R,3S)-3-Methylpiperidine-2-carboxylic acid . The defined stereochemistry of this proline analogue provides a rigid scaffold that can induce specific secondary structures, such as β-turns, which are critical for molecular recognition processes.[4][5] However, its successful incorporation into a peptide sequence is non-trivial. The secondary amine within the piperidine ring and the steric hindrance posed by the adjacent methyl group present significant challenges to standard peptide coupling protocols.[6][7]
These application notes provide a comprehensive overview, from the rationale behind reagent selection to detailed, field-tested protocols for the efficient incorporation of this valuable building block using Solid-Phase Peptide Synthesis (SPPS).
Core Concepts & Mechanistic Insights
The Challenge of Steric Hindrance
The primary obstacle in coupling (2R,3S)-3-Methylpiperidine-2-carboxylic acid is the steric bulk around the reacting centers. The secondary amine is less nucleophilic than a primary amine, and the Cα and Cβ substituents impede the approach of the activated carboxyl group of the incoming amino acid. This often leads to slow or incomplete coupling reactions when using standard carbodiimide-based activators like DIC/HOBt.[6][7]
Rationale for High-Efficiency Coupling Reagents
To overcome steric hindrance, highly efficient aminium-based coupling reagents are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior for these applications.
Mechanism of HATU Activation:
-
HATU reacts with the free carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive O-acylisourea intermediate.
-
This intermediate rapidly rearranges to form an activated HOBt ester.
-
The activated ester readily reacts with the secondary amine of the resin-bound piperidine moiety, even with significant steric hindrance.
The presence of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), is crucial to neutralize the protonated amine on the resin and to facilitate the reaction without causing premature Fmoc deprotection.[8]
Experimental Workflows & Protocols
Workflow Overview
The overall process for incorporating the target amino acid via Fmoc-based SPPS is visualized below. This workflow highlights the critical steps, from initial resin preparation to the final cleavage of the modified peptidomimetic.
Caption: Automated SPPS workflow for peptidomimetic synthesis.
Protocol 1: Solid-Phase Incorporation of Fmoc-(2R,3S)-3-Methylpiperidine-2-carboxylic acid
This protocol details the manual coupling of the title compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials & Reagents:
| Reagent | Supplier | Typical Purity | Notes |
| Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g) | Varies | >99% | Pre-loaded or for C-terminal amides |
| Fmoc-(2R,3S)-3-Methylpiperidine-2-carboxylic acid | Chem-Impex | >98% | The key building block[9] |
| HATU | Varies | >99% | Coupling reagent |
| N,N-Diisopropylethylamine (DIEA) | Varies | Reagent Grade | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Varies | Peptide Grade | Primary solvent |
| Dichloromethane (DCM) | Varies | Reagent Grade | For washing |
| Piperidine | Varies | Reagent Grade | For Fmoc deprotection |
| Trifluoroacetic acid (TFA) | Varies | Reagent Grade | For cleavage |
Step-by-Step Methodology:
-
Resin Preparation:
-
Place the peptide-resin (1 equivalent, e.g., 0.1 mmol) in a suitable SPPS reaction vessel.
-
Swell the resin in DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
Perform Fmoc deprotection by adding 20% piperidine in DMF (5 mL). Agitate for 5 minutes, drain. Repeat with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.[10]
-
-
Activation and Coupling (Double Coupling Protocol):
-
Scientist's Note: A double coupling is strongly recommended to ensure maximum incorporation efficiency due to the steric hindrance of the amino acid.
-
In a separate vial, dissolve Fmoc-(2R,3S)-3-Methylpiperidine-2-carboxylic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).
-
Add DIEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Drain the reaction solution.
-
Wash the resin with DMF (3 x 5 mL).
-
Repeat the coupling step (Step 2) with a freshly prepared activation solution for another 2 hours.
-
-
Post-Coupling Wash and Capping (Optional):
-
After the second coupling, wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Trustworthiness Check: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), it signifies unreacted free amines. In this case, a capping step is advised using an acetic anhydride/DIEA solution to block these sites and prevent the formation of deletion sequences.
-
-
Continuation of Synthesis:
-
The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence, following standard SPPS protocols.[10]
-
Protocol 2: Cleavage from Resin and Purification
Safety Precaution: Perform all steps involving Trifluoroacetic acid (TFA) inside a certified chemical fume hood. TFA is highly corrosive.
Methodology:
-
Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage:
-
Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail (5 mL for 0.1 mmol of resin) to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a cold (0 °C) solution of diethyl ether (40 mL).
-
A white precipitate (the crude peptide) should form immediately.
-
Keep the mixture at -20 °C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile + 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Expected Outcomes & Characterization
The incorporation of (2R,3S)-3-Methylpiperidine-2-carboxylic acid introduces a mass shift corresponding to its residue mass. The rigid nature of the ring can significantly alter the retention time of the peptidomimetic on RP-HPLC compared to a more flexible analogue.
Conformational analysis of the final peptide, typically performed using 2D NMR spectroscopy (COSY, TOCSY, NOESY) in solution, can confirm the structural constraints imposed by the piperidine ring. The presence of specific NOE cross-peaks can provide direct evidence for the induction of turn-like structures.[4][11]
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: (2R,3S)-3-Methylpiperidine-2-carboxylic Acid in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3S)-3-Methylpiperidine-2-carboxylic acid, a chiral cyclic amino acid analog, represents a valuable yet underexplored scaffold in the field of asymmetric catalysis. While direct catalytic applications of this specific molecule are not extensively documented, its structural and stereochemical features make it an exemplary chiral building block for the design of novel organocatalysts and ligands. This guide provides a comprehensive overview of the potential applications of (2R,3S)-3-Methylpiperidine-2-carboxylic acid in asymmetric catalysis, drawing mechanistic parallels from the well-established field of proline catalysis. Detailed protocols for asymmetric Aldol and Michael reactions are presented as representative transformations where catalysts derived from this scaffold are predicted to exhibit high efficacy and stereocontrol.
Introduction: The Significance of Chiral Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, with a significant number of approved drugs containing this motif. The introduction of stereocenters into the piperidine ring, as seen in (2R,3S)-3-Methylpiperidine-2-carboxylic acid, provides a rigid and defined three-dimensional orientation of substituents. This conformational rigidity is a highly desirable trait in the design of asymmetric catalysts, as it allows for effective shielding of one face of a reactive intermediate, leading to high enantioselectivity.
(2R,3S)-3-Methylpiperidine-2-carboxylic acid can be considered a six-membered ring homolog of 3-methylproline. Proline and its derivatives are among the most successful organocatalysts, operating through enamine and iminium ion intermediates.[1][2] The fundamental catalytic principles of proline can be extrapolated to piperidine-2-carboxylic acid derivatives, suggesting a strong potential for (2R,3S)-3-Methylpiperidine-2-carboxylic acid to serve as a core component in a new class of organocatalysts.
Catalyst Design and Mechanistic Principles
(2R,3S)-3-Methylpiperidine-2-carboxylic acid can be readily derivatized to generate a variety of catalysts. The secondary amine can be utilized to form enamines or iminium ions, while the carboxylic acid can act as an internal Brønsted acid/base or be modified to tune steric and electronic properties.
Enamine Catalysis
In reactions involving carbonyl compounds as nucleophiles (e.g., Aldol, Michael additions of ketones/aldehydes), catalysts derived from (2R,3S)-3-Methylpiperidine-2-carboxylic acid are expected to operate via an enamine cycle.
Caption: Generalized Iminium Ion Catalytic Cycle.
The formation of the iminium ion lowers the LUMO of the α,β-unsaturated system, enhancing its electrophilicity. The chiral piperidine scaffold effectively shields one face of the iminium ion, directing the nucleophilic attack to the opposite face, thus controlling the stereochemical outcome.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Proline and its derivatives have been extensively used to catalyze the direct aldol reaction between ketones and aldehydes with high enantioselectivity. [3][4]Catalysts derived from (2R,3S)-3-Methylpiperidine-2-carboxylic acid are expected to perform similarly, with the methyl group at the C3 position providing additional steric hindrance to enhance facial discrimination.
General Protocol for Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for a typical asymmetric aldol reaction.
Materials:
-
(2R,3S)-3-Methylpiperidine-2-carboxylic acid derived catalyst (10-30 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5-10 mmol, 5-10 equiv, can also be the solvent)
-
Anhydrous solvent (e.g., DMSO, CHCl₃, or neat ketone)
Procedure:
-
To a dry reaction vial, add the aldehyde (1.0 mmol) and the (2R,3S)-3-Methylpiperidine-2-carboxylic acid derived catalyst (0.1-0.3 mmol).
-
Add the anhydrous solvent (if not using the ketone as solvent).
-
Add the ketone (5-10 mmol) and stir the mixture at room temperature (or as optimized) for 12-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aldol adduct.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Expected Performance
The performance of a catalyst derived from (2R,3S)-3-Methylpiperidine-2-carboxylic acid can be benchmarked against known proline-based catalysts.
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | Acetone | 20-30 | Neat | 60-80 | >90 |
| 4-Bromobenzaldehyde | Cyclohexanone | 20 | DMSO | 85-95 | >95 |
| Isovaleraldehyde | Acetone | 30 | Neat | 22-77 | up to 95 [4] |
| Benzaldehyde | Acetone | 20-30 | DMSO | 50-70 | 70-90 |
Table represents typical data from proline-catalyzed reactions and serves as an expected outcome for analogous piperidine-based catalysts.
Application in Asymmetric Michael Additions
The asymmetric Michael (or conjugate) addition is a powerful method for forming C-C, C-N, C-O, and C-S bonds. Chiral secondary amines are excellent catalysts for the conjugate addition of aldehydes and ketones to nitroalkenes. [5][6]
General Protocol for Asymmetric Michael Addition
This protocol provides a general procedure for the addition of an aldehyde to a nitroalkene.
Materials:
-
(2R,3S)-3-Methylpiperidine-2-carboxylic acid derived catalyst (10-20 mol%)
-
Nitroalkene (1.0 mmol, 1.0 equiv)
-
Aldehyde (2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, CHCl₃)
-
Co-catalyst/additive (e.g., benzoic acid, 10 mol%) (optional)
Procedure:
-
In a dry reaction vial, dissolve the nitroalkene (1.0 mmol), the catalyst (0.1-0.2 mmol), and any co-catalyst in the anhydrous solvent.
-
Add the aldehyde (2.0 mmol) to the solution.
-
Stir the reaction mixture at the desired temperature (0 °C to room temperature) for 24-72 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to yield the chiral Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
Expected Performance
The following table summarizes typical results for similar organocatalyzed Michael additions, providing a performance target.
| Nucleophile (Aldehyde) | Electrophile (Nitroalkene) | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Propanal | β-Nitrostyrene | 20 | Toluene | 80-95 | >95:5 | >99 |
| Butanal | (E)-2-(2-nitrovinyl)furan | 20 | CH₂Cl₂ | 75-90 | >90:10 | >98 |
| Isovaleraldehyde | β-Nitrostyrene | 10-20 | Hexane | 80-95 | >95:5 | >99 |
This data is representative of reactions catalyzed by diarylprolinol silyl ethers and similar organocatalysts and indicates the high levels of stereocontrol achievable.
Conclusion
While (2R,3S)-3-Methylpiperidine-2-carboxylic acid is primarily recognized as a chiral building block, its inherent structural and stereochemical properties present a compelling case for its use in the development of novel asymmetric catalysts. By leveraging the well-understood mechanisms of proline catalysis, researchers can design and implement catalysts based on this piperidine scaffold for a wide range of asymmetric transformations. The protocols provided herein for Aldol and Michael reactions serve as a robust starting point for exploring the catalytic potential of this promising chiral molecule. Further research into the derivatization and application of (2R,3S)-3-Methylpiperidine-2-carboxylic acid is highly encouraged and is expected to yield significant contributions to the field of asymmetric catalysis.
References
-
Maillard, M. C., et al. (2011). A practical synthesis of trans-3-substituted proline derivatives through 1,4-addition. Organic Letters, 13(2), 216-219. Available at: [Link]
-
Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. (n.d.). ResearchGate. Available at: [Link]
-
Scheme 1. 2-Piperidine-carboxylic acid. (n.d.). ResearchGate. Available at: [Link]
-
Balakumar, R., et al. (n.d.). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 19(2), 273-289. Available at: [Link]
-
Catalytic Asymmetric Synthesis of 3-Substituted Proline Derivatives by Using Phase-Transfer-Catalyzed Conjugate Addition. (n.d.). ResearchGate. Available at: [Link]
-
Sethi, K. (2018, May 15). Proline Catalyzed Asymmetric Aldol Reaction. YouTube. Available at: [Link]
-
Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. (n.d.). Semantic Scholar. Available at: [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. Available at: [Link]
-
Clayden, J., & Pink, J. H. (2001). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 1(1), 1-16. Available at: [Link]
-
Daugulis, O., et al. (2014). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 16(18), 4896-4899. Available at: [Link]
-
Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
-
Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. Available at: [Link]
-
A new polymer-anchored chiral catalyst for asymmetric Michael addition reactions. (n.d.). PubMed. Available at: [Link]
-
Heterogeneous organocatalysis: the proline case. (2025, July 2). RSC Advances. Available at: [Link]
-
Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters. (n.d.). ResearchGate. Available at: [Link]
-
Belyakov, S., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5576. Available at: [Link]
-
NOBLE CHEMISTRY. (2021, November 12). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. Available at: [Link]
-
Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. Available at: [Link]
-
List, B., Pojarliev, P., & Castello, C. (2001). Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes. Organic Letters, 3(4), 573-575. Available at: [Link]
-
Feng, X., & Zhou, J. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(1), 1-13. Available at: [Link]
-
De Figueiredo, R. M., & Christmann, M. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(21), 6543. Available at: [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A new polymer-anchored chiral catalyst for asymmetric Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Soluble Guanylate Cyclase (sGC) Stimulators Utilizing (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Nitric Oxide Signaling Pathway
Soluble guanylate cyclase (sGC) is a critical intracellular enzyme that functions as the primary receptor for nitric oxide (NO). This heterodimeric hemeprotein is a key component of the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a pivotal role in a multitude of physiological processes.[1][2] Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[3] The subsequent increase in intracellular cGMP levels mediates a cascade of downstream effects, including the relaxation of vascular smooth muscle, inhibition of platelet aggregation, and modulation of inflammation and fibrosis.[4]
Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous cardiovascular and pulmonary diseases, such as pulmonary hypertension (PH) and heart failure.[1][5] In these conditions, impaired NO bioavailability or sGC dysfunction leads to insufficient cGMP production. Consequently, direct pharmacological stimulation of sGC has emerged as a promising therapeutic strategy to restore signaling in this vital pathway, independent of endogenous NO levels.[5]
sGC stimulators are a class of small molecules that bind to a specific allosteric site on the sGC enzyme, sensitizing it to even low levels of NO and also directly stimulating its activity.[6] This dual mechanism of action leads to a significant increase in cGMP production, thereby promoting vasodilation and exerting anti-proliferative and anti-fibrotic effects.[6] The therapeutic potential of sGC stimulators is underscored by the clinical success of drugs like riociguat and vericiguat in treating pulmonary hypertension and heart failure.
This application note provides a detailed guide for the synthesis and evaluation of novel sGC stimulators, with a particular focus on the incorporation of the chiral building block, (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride. The inclusion of such chiral piperidine scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[7]
The NO-sGC-cGMP Signaling Pathway
The intricate signaling cascade initiated by nitric oxide and modulated by sGC stimulators is fundamental to cardiovascular homeostasis.
Synthesis of a Novel sGC Stimulator: A Representative Protocol
The following protocol outlines a potential synthetic route for a novel sGC stimulator incorporating the (2R,3S)-3-Methylpiperidine-2-carboxylic acid moiety, based on methodologies described in patent literature.[1][6] This synthesis involves the nucleophilic substitution of a halogenated pyrazolopyrimidine core with the chiral piperidine derivative.
Materials and Reagents
| Reagent | Supplier | Grade |
| Halogenated Pyrazolopyrimidine Core¹ | Custom Synthesis/Commercially Available | ≥95% |
| (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride | Commercially Available | Enantiomerically Pure |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Sigma-Aldrich | Anhydrous, ≥99.5% |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Water | Millipore | Deionized |
| Ethyl Acetate | Fisher Scientific | ACS Grade |
| 1N Hydrochloric Acid (HCl) | Fisher Scientific | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Fisher Scientific | ACS Grade |
| Brine | Fisher Scientific | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% |
| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh |
¹The specific halogenated pyrazolopyrimidine core can be designed and synthesized based on known sGC stimulator scaffolds.
Synthetic Workflow
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the halogenated pyrazolopyrimidine core (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
-
Addition of Reagents: To the solution, add (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride (1.1-1.5 eq) followed by the dropwise addition of a suitable base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0-5.0 eq). The base is crucial for deprotonating the piperidine nitrogen and neutralizing the HCl salt.
-
Reaction: Heat the reaction mixture to a temperature between 70°C and 120°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess amine, while the basic wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sGC stimulator.
Characterization of the Synthesized sGC Stimulator
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall structure and the presence of characteristic protons from both the pyrazolopyrimidine core and the 3-methylpiperidine moiety.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule. The relative stereochemistry of the piperidine ring can often be inferred from the coupling constants and through-space correlations observed in NOESY experiments.[8]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the synthesized compound and confirm its elemental composition.
-
Purity and Stereochemical Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC: To assess the purity of the final compound. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid or formic acid.
-
Chiral HPLC: To confirm the enantiomeric purity of the product. This is a critical step to ensure that no racemization occurred during the synthesis. A variety of chiral stationary phases are available, and the selection will depend on the specific properties of the synthesized molecule.[9]
-
In Vitro and In Vivo Evaluation
The biological activity of the newly synthesized sGC stimulator must be evaluated through a series of in vitro and in vivo assays.
In Vitro Assays
-
sGC Enzyme Activity Assay:
-
Objective: To directly measure the ability of the compound to stimulate the activity of purified sGC.
-
Protocol: Purified sGC is incubated with the test compound at various concentrations in the presence of GTP. The amount of cGMP produced is then quantified using commercially available ELISA or radioimmunoassay kits. The assay should be performed both in the absence and presence of an NO donor to assess both direct stimulation and synergistic effects.
-
-
Cell-Based cGMP Assay:
-
Objective: To determine the potency of the compound in a cellular context.
-
Protocol: A suitable cell line endogenously or recombinantly expressing sGC (e.g., vascular smooth muscle cells or CHO cells) is treated with the test compound.[10] Intracellular cGMP levels are then measured. This assay provides a more physiologically relevant measure of the compound's activity.[11]
-
In Vivo Evaluation
-
Animal Models of Pulmonary Hypertension:
-
Objective: To assess the therapeutic efficacy of the sGC stimulator in a disease model.
-
Models: Commonly used rodent models include the monocrotaline-induced PH model in rats and the chronic hypoxia-induced PH model in mice or rats.[3][12][13]
-
Endpoints: Key efficacy endpoints include the measurement of right ventricular systolic pressure (RVSP), assessment of right ventricular hypertrophy (fulton index), and histological analysis of pulmonary vascular remodeling.
-
Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Protocol: The compound is administered to rodents (e.g., rats or mice) via intravenous and oral routes. Blood samples are collected at various time points, and the concentration of the compound in plasma is determined by LC-MS/MS. This data is used to calculate key pharmacokinetic parameters such as half-life, bioavailability, and clearance.
Conclusion
The strategic incorporation of chiral building blocks like (2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride offers a promising avenue for the discovery of novel sGC stimulators with potentially improved therapeutic profiles. The protocols and methodologies outlined in this application note provide a comprehensive framework for the synthesis, characterization, and biological evaluation of such compounds. Rigorous execution of these experimental procedures is paramount for advancing our understanding of sGC pharmacology and for the development of next-generation therapies for cardiovascular and pulmonary diseases.
References
- Follmann, M., et al. (2017). Soluble Guanylate Cyclase Stimulators. Handbook of Experimental Pharmacology, 243, 151-171.
- Stasch, J. P., et al. (2011). NO-independent, haem-dependent soluble guanylate cyclase stimulators. British Journal of Pharmacology, 164(7), 1763-1773.
- Gheorghiade, M., et al. (2016). The role of soluble guanylate cyclase stimulators in the treatment of heart failure. Journal of the American College of Cardiology, 67(13), 1587-1597.
- Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature Reviews Drug Discovery, 5(9), 755-768.
- Sandner, P., et al. (2018). Soluble Guanylate Cyclase Stimulators and Activators. Pharmacological Reviews, 70(2), 384-421.
- Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14.
- Patel, M., et al. (2014). Synthesis and biological evaluation of novel soluble guanylate cyclase stimulators. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466.
- Sharkovska, Y., et al. (2011). The sGC stimulator BAY 41-2272 prevents the development of heart failure in a model of salt-sensitive hypertension. British Journal of Pharmacology, 164(2b), 566-576.
- Buys, E. S., & Sips, P. (2014).
- Noll, T., et al. (2004). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. Assay and Drug Development Technologies, 2(5), 487-496.
- Patent WO2014144100A2. (2014).
- Patent WO2015089182A1. (2015).
- Ryan, D. A., et al. (2012). The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure.
- Ahuja, S. (2007).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Patent US20170291902A1. (2017).
- Friebe, A., & Koesling, D. (2003). Regulation of soluble guanylate cyclase.
- Sharina, I. G., et al. (2008). Cellular factors that shape the activity or function of nitric oxide-stimulated soluble guanylyl cyclase. International Journal of Molecular Sciences, 9(8), 1426-1448.
- Humbert, M., et al. (2019). Riociguat for the treatment of pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy, 20(1), 15-26.
- Armstrong, P. W., et al. (2020). Vericiguat in Patients with Heart Failure and Reduced Ejection Fraction. New England Journal of Medicine, 382(20), 1883-1893.
Sources
- 1. WO2015089182A1 - Sgc stimulators - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel sGC Stimulators and sGC Activators for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2014144100A2 - Sgc stimulators - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (2R,3S)-3-Methylpiperidine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of (2R,3S)-3-Methylpiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this specific stereoisomer from complex reaction mixtures. As a non-proteinogenic amino acid with two adjacent stereocenters, achieving high chemical and stereochemical purity is a significant but achievable challenge. This document provides in-depth, experience-driven guidance in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing (2R,3S)-3-Methylpiperidine-2-carboxylic acid?
Understanding your potential byproducts is the first step toward a rational purification strategy. The impurity profile is highly dependent on the synthetic route, but common contaminants include:
-
Diastereomers: The most challenging impurities are often the other stereoisomers: (2S,3R), (2R,3S), and (2S,3S). Their similar physical properties make them difficult to remove by standard crystallization or achiral chromatography.
-
Starting Materials & Reagents: Unreacted precursors, coupling agents, or catalysts from the preceding synthetic steps.
-
Side-Reaction Products: Byproducts from incomplete reactions, over-alkylation, or rearrangement. For instance, if a hydrogenation step is used to form the piperidine ring, partially hydrogenated intermediates may be present.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up can become trapped in the product.
-
Inorganic Salts: Salts formed during pH adjustments or quenching steps (e.g., NaCl, (NH₄)₂SO₄).
Q2: My crude product is an intractable oil. How can I get it to solidify?
This is a common issue, often caused by a mixture of diastereomers or residual solvents that depress the melting point and inhibit crystallization.
Causality: Crystalline solids form well-ordered lattices. Impurities disrupt this lattice formation, often resulting in oils or amorphous solids. As an amino acid, your product is zwitterionic and has strong intermolecular hydrogen bonding potential, which is essential for crystallization.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent in which your compound is soluble but the residual solvent is also volatile (e.g., toluene, then dichloromethane) can be effective.
-
Initial Purification: Perform a liquid-liquid extraction to remove non-polar organic impurities and water-soluble inorganic salts. Since your product is an amino acid, its solubility is highly pH-dependent.[3][4] You can wash the organic layer (if your product is protected) or extract the product into an aqueous acidic or basic layer, wash, and then back-extract by adjusting the pH.
-
Induce Crystallization:
-
Solvent/Anti-Solvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., methanol, ethanol, water).[5] Then, slowly add an "anti-solvent" in which your product is insoluble (e.g., diethyl ether, hexane, petroleum ether, acetone) dropwise until persistent turbidity is observed.[6]
-
Seeding: If you have a pure crystal, add a tiny amount to the supersaturated solution to initiate crystallization.[6]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[6]
-
Q3: What is the most effective strategy for separating the (2R,3S) diastereomer from the others?
Diastereomeric separation is the crux of this purification challenge. While preparative chiral HPLC is an option, it is often expensive and not scalable. The industry-standard and most cost-effective method is diastereomeric salt resolution .[6]
The Principle: Enantiomers have identical physical properties, but diastereomers do not. By reacting your racemic or diastereomeric mixture of the piperidine carboxylic acid (a chiral acid/base) with a single enantiomer of a chiral resolving agent (a chiral base/acid), you form a pair of diastereomeric salts. These salts have different solubilities, allowing them to be separated by fractional crystallization.[6]
Effective Chiral Resolving Agents:
-
For resolving chiral carboxylic acids, chiral amines are used. However, since your target is an amino acid, it's often more practical to protect the piperidine nitrogen (e.g., with a Boc group) and resolve the resulting N-protected carboxylic acid with a chiral amine like (R)- or (S)-α-methylbenzylamine.
-
Alternatively, the free amino acid can be resolved with a chiral acid, such as (R)- or (S)-Mandelic acid or derivatives of Tartaric acid (e.g., Di-p-toluoyl-D-tartaric acid).[6]
The choice of resolving agent and solvent system is critical and often requires empirical screening to discover the optimal conditions for selective crystallization.[6]
Purification Workflow & Troubleshooting Guide
This workflow provides a logical progression from crude reaction mixture to a highly pure final product.
Caption: Decision workflow for purification of (2R,3S)-3-Methylpiperidine-2-carboxylic acid.
Troubleshooting Specific Issues
| Problem Encountered | Probable Cause & Scientific Rationale | Recommended Actions & Solutions |
| Low or No Crystallization of Diastereomeric Salt | The salt is too soluble in the chosen solvent, or the solution is not supersaturated. The difference in solubility between the two diastereomeric salts may be minimal in that specific solvent system. | 1. Concentrate the Solution: Carefully remove solvent under reduced pressure to achieve supersaturation.[6]2. Add an Anti-Solvent: Slowly add a miscible solvent in which the salt is poorly soluble (e.g., add ethyl acetate or ether to an ethanol solution).[5][6]3. Screen Solvents: Systematically test different solvent systems (e.g., isopropanol, acetonitrile, acetone, or mixtures thereof).4. Cool Slowly: Allow the solution to cool to room temperature slowly, then transfer to a 4°C refrigerator, and finally to a -20°C freezer. Rapid cooling often traps impurities. |
| Poor Diastereomeric Excess (de) After Crystallization | Co-precipitation of the undesired diastereomeric salt. This occurs when the undesired salt is not fully soluble, or the solubility difference is insufficient. | 1. Hot Filtration: Ensure your crystallization solution is fully dissolved and homogeneous before cooling. If not, perform a hot filtration to remove any insoluble impurities that could act as nucleation sites for the wrong diastereomer.[7]2. Recrystallize: Perform a second or even third crystallization on the enriched salt. The purity will typically increase with each successive crystallization, albeit with some loss of yield.3. Change the Resolving Agent: The other enantiomer of the resolving agent, or a completely different agent, may provide better separation. |
| Product is Contaminated with the Chiral Resolving Agent | Incomplete "salt breaking" step. The ionic bond between your product and the resolving agent has not been fully cleaved, or the free resolving agent was not fully extracted. | 1. Ensure Complete pH Shift: After dissolving the salt, use a strong acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to fully protonate/deprotonate the components. Check the pH of the aqueous phase.2. Thorough Extraction: Perform multiple extractions (at least 3x) with an appropriate organic solvent (e.g., ethyl acetate, DCM) to remove the free resolving agent from the aqueous layer containing your product.[8]3. Back Extraction: If your product is organic-soluble after neutralization, extract it into an organic layer, then wash this layer multiple times with an acidic or basic aqueous solution to remove the last traces of the resolving agent. |
| Final Product Shows Broad NMR Peaks or Low Purity | Presence of residual inorganic salts or paramagnetic metals (if catalysts were used). The zwitterionic product may have poor solubility in the NMR solvent. | 1. Aqueous Wash/Dialysis: Dissolve the product in a minimum of water and extract with an immiscible organic solvent to remove organic impurities. Lyophilize the aqueous layer. For salt removal, consider dialysis if applicable.2. Chelating Wash: Wash a solution of your product with aqueous EDTA or a similar chelating agent to remove trace metals.3. NMR Solvent: Use D₂O or DMSO-d₆, which are better at dissolving zwitterionic amino acids. Adding a drop of DCl or NaOD can sometimes sharpen peaks by shifting the equilibrium to the fully protonated or deprotonated form. |
Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This protocol assumes you are starting with an N-Boc protected (2R/S, 3S/R)-3-Methylpiperidine-2-carboxylic acid mixture.
Principle of Diastereomeric Salt Formation
Caption: Reaction of a racemic acid with a chiral base forms two diastereomeric salts.
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of the N-Boc protected carboxylic acid mixture in a suitable solvent (e.g., ethanol or isopropanol, ~5-10 mL per gram) with gentle warming (40-50°C).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (R)-α-methylbenzylamine). Rationale: Using a sub-stoichiometric amount ensures that the salt of the less soluble diastereomer crystallizes first in high purity.
-
Salt Formation: Slowly add the resolving agent solution to the warm carboxylic acid solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed with troubleshooting steps (e.g., seeding, refrigeration). Allow crystallization to proceed for 12-24 hours to maximize yield and purity.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Analysis: Dry the crystals and analyze the diastereomeric purity. This can be done by ¹H NMR (diastereomers often have distinct signals) or by liberating the acid and analyzing by chiral HPLC.
-
Liberation of the Free Acid:
-
Suspend the diastereomeric salt in a mixture of ethyl acetate and water.
-
Add 1M HCl (aq) dropwise until the pH of the aqueous layer is ~2.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched N-Boc protected acid.
-
Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
-
Dissolution: Dissolve the crude, solid product in the minimum volume of a hot "good" solvent (e.g., methanol, ethanol).[5]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with filter paper.[7]
-
Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" (e.g., petroleum ether, diethyl ether) dropwise with swirling until the solution becomes faintly and persistently cloudy.[5]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) for several hours or overnight.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
References
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google P
- CN101712645B - Preparation method for (2R, 4R)
- US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google P
- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
- CN111995565A - A kind of preparation method of (S)
-
Piperidines ESI-revised3 - The Royal Society of Chemistry. [Link]
-
Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. [Link]
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google P
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
Separation and Refining of Amino acids. [Link]
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google P
- US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google P
Sources
- 1. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents [patents.google.com]
- 2. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 3. Amino Acid Extraction Process - Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method [tyextractor.com]
- 4. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]
- 5. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 8. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Substituted Pipecolic Acids
Welcome to the Technical Support Center for the synthesis of substituted pipecolic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic scaffolds. As experienced chemists know, even well-established reactions can present unexpected difficulties, leading to diminished yields and complex purification profiles. This resource, presented in a question-and-answer format, provides in-depth technical guidance to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.
Section 1: General Considerations and Starting Material Integrity
Before delving into specific reaction troubleshooting, it is crucial to address foundational aspects that can significantly impact the success of any synthetic sequence.
Q1: My yields are consistently low across different synthetic routes. Where should I start my investigation?
A: Consistently low yields often point to issues with starting materials or general reaction technique. Before optimizing a specific reaction, it is essential to verify the quality of your reagents and the integrity of your experimental setup.
-
Starting Material Purity: The purity of your starting materials is paramount. Impurities can act as catalyst poisons, participate in side reactions, or complicate purification. It is advisable to re-purify starting materials if their history is unknown or if they have been stored for an extended period. Techniques such as recrystallization, distillation, or column chromatography should be employed.
-
Solvent and Reagent Quality: Ensure that all solvents are anhydrous and reagents are of appropriate grade for the intended chemistry. The presence of water can be particularly detrimental in many reactions, such as those involving organometallics or strong bases.
-
Inert Atmosphere: Many reactions in heterocyclic synthesis are sensitive to air and moisture. Ensure that your reactions are conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon). This includes flame-drying glassware and using proper cannulation or syringe techniques for reagent transfer.
Section 2: Troubleshooting Common Synthetic Routes
This section addresses specific challenges associated with common methods for synthesizing the pipecolic acid core.
Catalytic Hydrogenation of Substituted Pyridines
The reduction of pyridine derivatives is a widely used method for accessing the piperidine core. However, the aromaticity of the pyridine ring and the presence of functional groups can present significant challenges.
Q2: My catalytic hydrogenation of a substituted pyridine is sluggish and gives a mixture of partially reduced byproducts. How can I drive the reaction to completion?
A: Incomplete hydrogenation is a frequent issue, often resulting in the formation of di- and tetrahydropyridine intermediates. Several factors can contribute to this problem.
-
Catalyst Choice and Loading: The choice of catalyst is critical. While palladium on carbon (Pd/C) is a common choice, platinum (e.g., PtO₂, Pt/C) and rhodium (e.g., Rh/C, Rh₂O₃) catalysts are often more effective for the reduction of N-heterocycles. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also improve reaction rates.
-
Reaction Conditions: The hydrogenation of pyridines often requires more forcing conditions than other aromatic systems. Increasing the hydrogen pressure (typically 50-100 bar) and temperature (60-120 °C) can significantly enhance the rate of reduction.
-
Solvent and Additives: The solvent can have a profound effect on the reaction. Protic solvents like acetic acid or ethanol are commonly used. The addition of an acid, such as HCl or acetic acid, can protonate the pyridine nitrogen, reducing its coordination to the metal catalyst and thereby increasing the reaction rate.
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Rationale |
| Catalyst | 10% Pd/C | PtO₂ or Rh/C | Pt and Rh are generally more active for pyridine reduction. |
| Pressure | 1 atm H₂ | 50-80 bar H₂ | Higher pressure increases the concentration of hydrogen on the catalyst surface. |
| Temperature | Room Temperature | 80-100 °C | Overcomes the activation energy for aromatic ring reduction. |
| Solvent | THF | Acetic Acid | Protic, acidic solvent protonates the pyridine nitrogen. |
Q3: I am observing significant amounts of dehalogenation as a side reaction during the hydrogenation of my chloropyridine starting material. How can I minimize this?
A: Dehalogenation is a common side reaction, particularly with palladium catalysts. To mitigate this, consider the following strategies:
-
Catalyst Selection: Platinum-based catalysts, such as PtO₂, are generally less prone to causing dehalogenation compared to palladium catalysts.
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can sometimes disfavor the dehalogenation pathway. However, this must be balanced with the need for complete reduction of the pyridine ring.
-
Additive Effects: The addition of a stoichiometric amount of a weak base, such as sodium acetate, can sometimes suppress dehalogenation by neutralizing any generated HCl.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline and related piperidine ring systems. However, its success is highly dependent on the nature of the substrates and the reaction conditions.
Q4: My Pictet-Spengler reaction is giving a complex mixture of products with low yield of the desired cyclized product. What are the likely side reactions?
A: Low yields and complex mixtures in Pictet-Spengler reactions often stem from several competing pathways and side reactions.
-
Iminium Ion Formation and Stability: The reaction proceeds via an iminium ion intermediate. If the starting amine or aldehyde is unstable under the reaction conditions, or if the iminium ion is not readily formed, the reaction will fail. Ensure the purity of your starting materials.
-
Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation or oxidation, particularly at elevated temperatures.
-
Rearrangement and Aromatization: The initially formed tetrahydroisoquinoline or tetrahydro-β-carboline can sometimes undergo rearrangement or oxidation to the fully aromatic isoquinoline or β-carboline, especially if harsh acidic conditions or high temperatures are used.[1]
To address these issues, careful optimization of the reaction conditions is necessary. This includes the choice of acid catalyst (protic vs. Lewis acid), solvent, and temperature.[1]
Troubleshooting Workflow for a Failing Pictet-Spengler Reaction
Caption: A decision tree for troubleshooting low yields in the Pictet-Spengler reaction.
The Dieckmann Condensation
The intramolecular Dieckmann condensation of a diester is a classic method for forming cyclic β-keto esters, which are versatile intermediates for substituted pipecolic acids.
Q5: My Dieckmann condensation is not proceeding, and I am recovering my starting diester. What could be the problem?
A: The failure of a Dieckmann condensation can often be attributed to the choice of base and the reaction conditions.
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the α-carbon of the ester. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are common choices. The use of a weaker base, or a nucleophilic base like sodium ethoxide with a non-ethyl ester, can lead to incomplete reaction or transesterification.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the enolate intermediate. Ensure all reagents and solvents are scrupulously dry.
-
Ring Strain: The formation of 5- and 6-membered rings is generally favorable. However, if the substrate is highly substituted, steric hindrance can disfavor the cyclization.
Q6: I am observing a significant amount of a cleaved, non-cyclic byproduct in my Dieckmann condensation workup. What is causing this?
A: The reverse Claisen-type cleavage of the β-keto ester product can occur if the product does not have an enolizable proton between the two carbonyl groups. This is a common issue with highly substituted products. The driving force for the Dieckmann condensation is the deprotonation of the acidic proton of the newly formed β-keto ester. If this proton is absent, the reaction can be reversible and favor the starting materials or cleavage products under certain conditions. To circumvent this, consider using a stronger, non-nucleophilic base and carefully controlling the workup conditions to avoid prolonged exposure to nucleophiles.
Section 3: Stereoselectivity Control
Achieving the desired stereochemistry is often a critical challenge in the synthesis of substituted pipecolic acids.
Q7: How can I improve the diastereoselectivity of the reduction of a dehydropipecolic acid precursor?
A: The diastereoselectivity of the reduction of a cyclic enamine or imine intermediate is influenced by several factors.
-
Reducing Agent: The choice of reducing agent can have a significant impact. Bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often provide higher diastereoselectivity by favoring hydride delivery from the less sterically hindered face of the molecule.
-
Directing Groups: The presence of a nearby functional group, such as a hydroxyl or carboxyl group, can direct the approach of the reducing agent through chelation control.
-
Catalytic Hydrogenation: In catalytic hydrogenation, the diastereoselectivity can be influenced by the catalyst, solvent, and the presence of additives. The substrate will adsorb to the catalyst surface from the less hindered face, leading to hydrogenation from that side.
Section 4: Purification Challenges
The polar nature of pipecolic acids and their derivatives can make purification a non-trivial task.
Q8: My substituted pipecolic acid is highly water-soluble and difficult to extract from the aqueous phase after workup. What are my options?
A: The zwitterionic nature of amino acids like pipecolic acid often leads to high water solubility.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The crude product can be loaded onto a cation-exchange resin (e.g., Dowex® 50WX8), washed to remove neutral and anionic impurities, and then eluted with an aqueous ammonia solution.
-
Lyophilization: After purification by ion-exchange chromatography, the product is often in a dilute aqueous solution. Lyophilization (freeze-drying) is an effective method for removing the water without decomposing the product.
-
Esterification/Protection: If the final product is not required as the free amino acid, converting it to a less polar ester or N-protected derivative can greatly simplify extraction and purification by standard silica gel chromatography. The protecting group can be removed in a subsequent step.
Section 5: Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
-
To a high-pressure reactor, add the substituted pyridine (1.0 eq) and the chosen catalyst (e.g., PtO₂, 5-10 mol%).
-
Add the solvent (e.g., glacial acetic acid or ethanol).
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., recrystallization, column chromatography, or ion-exchange chromatography).
References
-
Fustero, S., et al. (2012). Stereoselective access to fluorinated and non-fluorinated quaternary piperidines: synthesis of pipecolic acid and iminosugar derivatives. Chemistry, 18(12), 3753-64. Available at: [Link]
-
O'Brien, P. (1999). Asymmetric routes to substituted piperidines. Chemical Communications, (16), 1439-1447. Available at: [Link]
- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(1), 1-85.
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Available at: [Link]
- Schaefer, J. P., & Bloomfield, J. J. (2011).
-
Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino acids, 29(2), 101-130. Available at: [Link]
- Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729.
- Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
-
ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines. Available at: [Link]
Sources
Technical Support Center: Improving Diastereoselectivity in 3-Methylpiperidine-2-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-methylpiperidine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their synthetic routes. Achieving high diastereoselectivity is a common challenge in the synthesis of substituted piperidines, which are prevalent scaffolds in pharmaceuticals.[1][2] This resource provides in-depth, experience-based solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of 3-methylpiperidine-2-carboxylic acid is resulting in a low diastereomeric ratio (dr). What are the primary factors influencing stereocontrol in this reaction?
A1: Senior Application Scientist's Insight: Low diastereoselectivity in the synthesis of 3-methylpiperidine-2-carboxylic acid often stems from a lack of sufficient facial bias during the formation of one of the stereocenters. The relative orientation of the methyl and carboxylic acid groups is determined during the key bond-forming step that establishes the second stereocenter on the piperidine ring. Several factors can influence this outcome:
-
Steric Hindrance: The approach of a reagent to a prochiral center is often dictated by the steric bulk of existing substituents. In the case of a substituted piperidine ring, the conformation of the ring and the pseudo-axial or pseudo-equatorial positions of substituents can create a significant steric bias.
-
Electronic Effects: The electronic nature of substituents and reagents can influence the transition state geometry, thereby affecting the diastereoselectivity.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all play a crucial role in the diastereochemical outcome of a reaction. Lower temperatures generally favor the thermodynamically more stable product, often leading to higher diastereoselectivity. The solvent can influence the solvation of the transition state, and additives can act as chelating agents or Lewis acids to create a more ordered transition state.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Q2: I am using a hydrogenation approach starting from a substituted pyridine. How can I improve the cis to trans ratio of the final product?
A2: Senior Application Scientist's Insight: The hydrogenation of substituted pyridines to piperidines is a common synthetic strategy.[3] The diastereoselectivity of this reduction is highly dependent on the catalyst, solvent, and the nature of the substituents on the pyridine ring. The substrate adsorbs onto the catalyst surface, and the delivery of hydrogen typically occurs from the less hindered face.
Troubleshooting and Optimization Protocol:
-
Catalyst Screening: The choice of catalyst is paramount.
-
Heterogeneous Catalysts: Platinum-based catalysts (e.g., PtO₂, Adam's catalyst) and rhodium-on-carbon (Rh/C) are often effective for pyridine hydrogenation. The diastereoselectivity can be sensitive to the metal and the support.
-
Homogeneous Catalysts: While less common for simple pyridine reductions, homogeneous catalysts can offer high selectivity in certain cases.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate on the catalyst surface.
-
Protic vs. Aprotic: Compare solvents like ethanol, methanol (protic) with ethyl acetate, or THF (aprotic).
-
Acidic Additives: The addition of a small amount of acid (e.g., HCl, acetic acid) can sometimes improve selectivity by protonating the pyridine nitrogen, altering its coordination to the catalyst.
-
-
Temperature and Pressure:
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetic product.
-
Pressure: Hydrogen pressure can also influence the rate and selectivity. Systematically varying the pressure can help identify optimal conditions.
-
Data-Driven Catalyst Selection:
| Catalyst | Typical Solvent | Common Diastereomeric Ratio (cis:trans) | Reference |
| PtO₂ (Adam's catalyst) | Acetic Acid | Can favor cis isomer | [3] |
| Rh/C | Ethanol | Often provides good cis selectivity | [4] |
| Pd/C | Methanol | Variable, can be less selective | [5] |
| RuCl₃·xH₂O with H₃N-BH₃ | N/A | Good cis-selectivities reported | [5] |
Q3: Can the use of a chiral auxiliary improve the diastereoselectivity of my synthesis?
A3: Senior Application Scientist's Insight: Absolutely. Chiral auxiliaries are powerful tools for inducing stereoselectivity. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[] After the desired stereocenter is created, the auxiliary is removed.
How Chiral Auxiliaries Work:
The auxiliary provides a sterically demanding and conformationally rigid environment around the reaction center. This forces the incoming reagent to approach from a specific face, leading to the preferential formation of one diastereomer.
Commonly Used Chiral Auxiliaries in Piperidine Synthesis:
-
Evans Auxiliaries (Oxazolidinones): These are widely used for stereoselective alkylations of enolates.
-
Carbohydrate-Based Auxiliaries: Sugars and their derivatives can be effective chiral auxiliaries. For instance, D-arabinopyranosylamine has been used to achieve high diastereoselectivity in the synthesis of substituted piperidinones.[7][8]
-
SAMP/RAMP Hydrazones: These auxiliaries, derived from (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine, are effective for asymmetric alkylations of ketones and aldehydes.[9]
Experimental Workflow for Employing a Chiral Auxiliary:
Caption: General workflow for chiral auxiliary-mediated synthesis.
Q4: I have synthesized a mixture of diastereomers. What are the most effective methods for their separation?
A4: Senior Application Scientist's Insight: The separation of diastereomers is often a necessary step, even in highly selective reactions. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.
Recommended Separation Techniques:
-
Fractional Crystallization: This is a classical and often highly effective method for separating diastereomers on a large scale.[10] The process relies on the different solubilities of the diastereomeric salts formed by reacting the carboxylic acid with a chiral resolving agent.
-
Chromatography:
-
Flash Column Chromatography: For small to medium-scale separations, flash chromatography on silica gel is often sufficient to separate diastereomers. The difference in polarity between diastereomers allows for their differential elution.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale preparative separations, HPLC is a powerful tool. Chiral stationary phases (CSPs) are typically used for separating enantiomers, but standard silica or C18 columns can effectively separate diastereomers.[10]
-
Troubleshooting Poor Chromatographic Separation:
-
Symptom: Broad or tailing peaks on silica gel.
-
Cause: The amine and carboxylic acid functionalities can interact strongly with the silica surface.
-
Solution: Add a small amount of a modifier to the mobile phase. For a basic compound like 3-methylpiperidine-2-carboxylic acid, adding a small percentage of triethylamine (TEA) or a few drops of ammonia to the eluent can significantly improve peak shape.[10] For an acidic compound, a small amount of acetic or formic acid can be beneficial.
References
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Available from: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available from: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]
-
Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. Available from: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]
-
Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. Available from: [Link]
-
Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. National Institutes of Health. Available from: [Link]
-
Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. PubMed Central. Available from: [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available from: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available from: [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Available from: [Link]
-
Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PubMed Central. Available from: [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline**. DSpace@MIT. Available from: [Link]
- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available from: [Link]
-
Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications. Available from: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Available from: [Link]
- Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents.
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available from: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available from: [Link]
-
3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. MDPI. Available from: [Link]
-
Chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters and their 5-hydroxymethyl derivatives. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine synthesis [organic-chemistry.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with (2R,3S)-3-Methylpiperidine-2-carboxylic acid in reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (2R,3S)-3-Methylpiperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this compound. We provide in-depth troubleshooting workflows, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
Understanding the Core Challenge: The Zwitterionic State
The primary obstacle to achieving good solubility with (2R,3S)-3-Methylpiperidine-2-carboxylic acid is its molecular structure. It contains both a basic secondary amine (the piperidine nitrogen) and an acidic carboxylic acid. At or near its isoelectric point (pI), the molecule exists as a zwitterion —a neutral molecule with both a positive and a negative charge.
This dual-charged state leads to:
-
Strong Intermolecular Forces: The positive and negative charges on adjacent molecules attract each other, forming a highly stable crystal lattice structure.
-
High Melting Point: Significant energy is required to break this lattice, resulting in a high melting point.[1]
-
Poor Solubility: The molecule is "too polar" for many non-polar organic solvents and not sufficiently charged to readily dissolve in aqueous media without pH modification. The strong self-association competes with solvent-solute interactions.
The key to solubilizing this compound is to disrupt the zwitterionic state by manipulating the pH, thereby converting the molecule into a more conventional salt.
Frequently Asked Questions (FAQs)
Q1: Why is (2R,3S)-3-Methylpiperidine-2-carboxylic acid so difficult to dissolve in common solvents like Dichloromethane (DCM) or Acetonitrile (ACN)?
A1: The compound's zwitterionic nature at neutral pH makes it highly polar and prone to strong self-association, forming a stable crystal lattice.[2] Solvents like DCM and ACN lack the polarity and hydrogen-bonding capability to effectively break down this lattice and solvate the molecule.
Q2: I have the hydrochloride salt form. Will this be easier to dissolve?
A2: Yes, the hydrochloride (HCl) salt form is generally more soluble in polar protic solvents (like water, methanol, ethanol) than the zwitterionic free acid.[3][4] In the HCl salt, the piperidine nitrogen is protonated to form a positively charged ammonium cation ([R₂NH₂]⁺), with chloride as the counter-ion. This prevents the formation of the zwitterion, breaking the strong crystal lattice and improving solvation in polar media.
Q3: What is the best starting solvent to try for a reaction?
A3: There is no single "best" solvent; the choice is highly dependent on your reaction conditions.
-
For aqueous reactions: Water is a good starting point, but you will likely need to adjust the pH significantly (see Troubleshooting Guide).
-
For organic reactions (e.g., amide couplings): Highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Dimethylformamide (DMF) are the most promising, typically requiring the addition of a base to form a soluble salt in situ.[2]
Q4: How will adding a base like triethylamine (Et₃N) help dissolve the compound in an organic solvent like DMF?
A4: Adding a non-nucleophilic organic base like triethylamine deprotonates the positively charged piperidinium ion of the zwitterion. This creates a triethylammonium carboxylate salt. This new salt complex is bulkier and less ordered than the original zwitterion, disrupting the crystal lattice and making it significantly more soluble in polar aprotic organic solvents.[2]
Troubleshooting Guide
This section provides structured workflows to address specific solubility problems you may encounter during your experiments.
Scenario 1: My (2R,3S)-3-Methylpiperidine-2-carboxylic acid will not dissolve in my chosen reaction solvent.
This is the most common issue. The approach to solving it depends on the nature of your solvent system (aqueous vs. organic).
Logical Flow for Solubility Troubleshooting
Caption: Troubleshooting workflow for initial dissolution.
The Chemistry of pH-Dependent Solubility
To effectively solubilize the compound, you must shift the equilibrium away from the insoluble zwitterionic form.
Caption: pH-dependent forms of the molecule.
Step-by-Step Solutions:
-
For Aqueous or Polar Protic Solvents (Water, Methanol):
-
Acidification: Add a strong acid (e.g., 1M HCl) dropwise to a suspension of the compound until the pH is below 2. This fully protonates the carboxylate group, leaving a net positive charge on the piperidine nitrogen and forming a highly water-soluble cationic salt.
-
Alkalinization: Alternatively, add a strong base (e.g., 1M NaOH) dropwise to a suspension until the pH is above 10. This deprotonates the piperidine nitrogen, leaving a net negative charge on the carboxylate group and forming a soluble anionic salt.
-
See Protocol 1 for a detailed experimental procedure.
-
-
For Polar Aprotic Organic Solvents (DMF, DMSO, NMP):
-
In-Situ Salt Formation: Suspend the compound in your solvent. Add 1.5 to 2.5 equivalents of a non-nucleophilic organic base such as triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA). Stir the mixture; dissolution should occur as the soluble organic salt is formed. This is a common prerequisite for reactions like amide bond formation.[5]
-
See Protocol 2 for a detailed experimental procedure.
-
-
Employ Physical Methods:
-
Sonication: After applying the chemical modifications above, place the sample in a bath sonicator for 5-15 minutes to help break up aggregates and accelerate dissolution.[6]
-
Gentle Warming: Warm the mixture to 30-40°C. This can increase the rate of dissolution but use with caution, as it may affect the stability of other reagents in your reaction.[6]
-
Scenario 2: My compound dissolved initially but precipitated out during the reaction.
This indicates a change in the solution environment that forced the compound back into its insoluble zwitterionic state.
Troubleshooting Precipitation During Reaction:
-
Identify the Cause:
-
pH Shift: Did you add an acidic or basic reagent that neutralized your initial pH adjustment? For example, adding an amine coupling reagent to an acidic stock solution will raise the pH, potentially causing precipitation.
-
Solvent Polarity Change: Did you add a large volume of a less polar co-solvent (e.g., adding a reagent in toluene to a DMF solution)? This can decrease the overall solvent polarity, causing the salt to crash out.
-
Temperature Change: Did the reaction cool down, reducing the compound's solubility limit?
-
-
Implement a Solution:
-
Maintain pH: If your reaction chemistry allows, consider using a buffer system instead of a one-time acid/base addition.
-
Increase Solvent Volume: Perform the reaction at a higher dilution to keep the compound below its solubility limit.
-
Optimize Reagent Addition: Add reagents slowly and with vigorous stirring to avoid localized concentration changes that can trigger precipitation.[6]
-
Use a Co-solvent: Proactively include a small percentage of a highly effective solubilizing agent like DMSO or NMP in your primary solvent system.
-
Data Summary & Protocols
Qualitative Solubility Profile
The following table provides a general guide to the solubility of (2R,3S)-3-Methylpiperidine-2-carboxylic acid under different conditions. Experimental verification is essential.
| Solvent | Condition | Predicted Solubility | Rationale |
| Water | Neutral (as Zwitterion) | Very Low | Strong crystal lattice energy dominates. |
| Acidic (pH < 2) | High | Forms a soluble cationic salt. | |
| Basic (pH > 10) | High | Forms a soluble anionic salt. | |
| Methanol / Ethanol | Neutral (as Zwitterion) | Low to Moderate | Protic nature provides some solvation but may not be sufficient to overcome lattice energy. |
| Acidic/Basic | High | Forms soluble salts, similar to water. | |
| DCM / Chloroform | Any | Insoluble | Non-polar; cannot solvate the charged/highly polar species. |
| THF / Ethyl Acetate | Any | Very Low / Insoluble | Insufficient polarity to disrupt the zwitterionic interactions. |
| DMF / DMSO / NMP | Neutral (as Zwitterion) | Low to Moderate | Highly polar, but dissolution may be slow and incomplete without additives. |
| With Organic Base (e.g., Et₃N) | High | Forms a more soluble organic ammonium carboxylate salt.[2] |
Experimental Protocols
Protocol 1: Preparation of a Soluble Aqueous Stock Solution
Objective: To prepare a 100 mM stock solution of (2R,3S)-3-Methylpiperidine-2-carboxylic acid in water.
Materials:
-
(2R,3S)-3-Methylpiperidine-2-carboxylic acid (MW: 143.18 g/mol )
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter or pH strips
-
Volumetric flask and magnetic stirrer
Procedure:
-
Weigh Compound: Weigh out 143.2 mg (1.0 mmol) of the compound.
-
Suspend in Water: Add the solid to a beaker containing ~8 mL of deionized water. It will likely form a cloudy suspension.
-
pH Adjustment (Choose one path):
-
Acidic Path: While stirring, add 1 M HCl dropwise. Monitor the pH. The solid should begin to dissolve as the pH drops. Continue adding acid until all solid has dissolved and the final pH is stable at ~2.0.
-
Basic Path: While stirring, add 1 M NaOH dropwise. The solid will dissolve as the pH rises. Continue adding base until all solid has dissolved and the final pH is stable at ~10.5.
-
-
Final Volume Adjustment: Carefully transfer the clear solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask. Bring the final volume to exactly 10.0 mL.
-
Storage: Store the stock solution at 2-8°C. Note that the stability of the compound at extreme pH should be evaluated for long-term storage.
Protocol 2: In-Situ Solubilization for Amide Coupling in DMF
Objective: To solubilize the compound in DMF for a subsequent reaction, such as a peptide coupling.
Materials:
-
(2R,3S)-3-Methylpiperidine-2-carboxylic acid
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Reaction vessel with magnetic stirrer
Procedure:
-
Setup: Under an inert atmosphere, add the (2R,3S)-3-Methylpiperidine-2-carboxylic acid (1.0 eq) to the reaction vessel.
-
Add Solvent: Add anhydrous DMF to achieve the desired final reaction concentration (e.g., to make a 0.2 M solution). The compound will likely remain as a suspension.
-
Add Base: Add 2.0 equivalents of Et₃N or DIPEA to the suspension.
-
Stir to Dissolve: Stir the mixture at room temperature. Complete dissolution should occur within 5-20 minutes, resulting in a clear, homogeneous solution of the triethylammonium or diisopropylethylammonium salt.
-
Proceed with Reaction: The solubilized compound is now ready for the next step. You can add your coupling agents (e.g., HATU, HOBt) and the corresponding amine component. The direct conversion of a carboxylic acid to an amide often requires a coupling agent to form a good leaving group that can be displaced by an amine.[5]
References
- Chem-Impex. (n.d.).Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate.
- National Center for Biotechnology Information. (n.d.).PubChem Compound Summary for CID 3463753, Methyl pipecolinate.
- ResearchGate. (2020).How to desalt zwitterions?.
- Al-Kassas, R., et al. (2021).Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
- ChemicalBook. (n.d.).(2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride Salt.
- ResearchGate. (n.d.).Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin.
- BLDpharm. (n.d.).(2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride.
- Apollo Scientific. (n.d.).Piperidine-4-carboxylic acid.
- Google Patents. (2016).US20160274094A1 - Zwitterionic reagents.
- National Center for Biotechnology Information. (n.d.).PubChem Compound Summary for CID 415939, 1-Methylpiperidine-2-carboxylic acid.
- World Journal of Biology Pharmacy and Health Sciences. (2023).Solubility enhancement techniques: A comprehensive review.
- MDPI. (n.d.).Structures and Synthesis of Zwitterionic Polymers.
- BenchChem. (n.d.).Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
- ChemBK. (n.d.).piperidine-4-carboxylic acid.
- bioRxiv. (2021).Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry.
- PubMed. (n.d.).Solubility-Modifying Power of Zwitterionic Salts.
- BenchChem. (n.d.).An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents.
- Khan Academy. (n.d.).Carboxylic acid reactions overview.
- Reddit. (n.d.).Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid.
- MDPI. (2021).3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches.
- ACS Publications. (2026).Nanoparticle to Surfactant Transition Behavior and EOR Performance of an Alkali/Styrene-Acrylate Copolymer Emulsion Binary Flooding System.
- National Center for Biotechnology Information. (n.d.).PubChem Compound Summary for CID 4248617, 3-Methyl-4-piperidinecarboxylic acid.
- Tokyo Chemical Industry. (n.d.).4-Piperidinecarboxylic Acid.
- J&W Pharmlab. (n.d.).(2R,3S)-2-Methyl-piperidine-3-carboxylic acid.
- PubChemLite. (n.d.).3-methylpiperidine-3-carboxylic acid hydrochloride.
Sources
- 1. chembk.com [chembk.com]
- 2. reddit.com [reddit.com]
- 3. (2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride Salt CAS#: 1808455-06-2 [chemicalbook.com]
- 4. 1808455-06-2|(2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of (2R,3S)-3-Methylpiperidine-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (2R,3S)-3-Methylpiperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of producing this valuable chiral building block. As a key intermediate in the development of advanced therapeutics, including soluble guanylate cyclase (sGC) stimulators for pulmonary hypertension, achieving a robust, scalable, and stereoselective synthesis is paramount.[1]
This document moves beyond simple protocols to explain the underlying principles of the synthetic choices, helping you troubleshoot common issues and optimize your process for large-scale production.
Section 1: Strategic Overview of the Synthetic Approach
The most industrially viable and scalable route to (2R,3S)-3-Methylpiperidine-2-carboxylic acid is typically the stereoselective hydrogenation of a substituted pyridine precursor. This approach is favored for its atom economy and the convergence of the synthesis. The primary challenge lies in controlling the stereochemistry at two adjacent chiral centers (C2 and C3) to selectively form the desired (2R,3S) cis-isomer.
A common and effective pathway involves the following key transformations:
-
Esterification: The starting material, 3-methylpicolinic acid, is first converted to its corresponding ester (e.g., methyl or ethyl ester). This step enhances solubility in organic solvents used for hydrogenation and protects the carboxylic acid from potential side reactions.
-
Asymmetric Hydrogenation: This is the most critical step, where the aromatic pyridine ring is reduced to a piperidine ring, and the crucial stereocenters are established. This is typically achieved using a transition metal catalyst (e.g., Rhodium, Iridium, or Ruthenium) complexed with a chiral phosphine ligand.
-
Hydrolysis (Saponification): The ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.
-
Isolation and Purification: The final product is isolated, often as a hydrochloride salt, and purified to meet the required specifications.
Overall Synthetic Workflow
Sources
minimizing side reactions in the N-protection of (2R,3S)-3-Methylpiperidine-2-carboxylic acid
Technical Support Center: N-Protection of (2R,3S)-3-Methylpiperidine-2-carboxylic acid
Welcome to our dedicated technical support guide for the N-protection of (2R,3S)-3-Methylpiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific synthetic transformation. We understand the unique challenges posed by the steric hindrance of the 3-methyl group and have compiled this guide to provide actionable solutions and in-depth explanations to help you minimize side reactions and maximize your yield of the desired N-protected product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-protection of (2R,3S)-3-Methylpiperidine-2-carboxylic acid. For each issue, we provide a detailed analysis of the potential causes and offer step-by-step protocols for resolution.
Issue 1: Low or No Yield of the N-Protected Product
Symptoms:
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes and Solutions:
-
Inadequate Activation of the Protecting Group: Many N-protection reagents, such as di-tert-butyl dicarbonate (Boc₂O), require activation, especially when reacting with sterically hindered amines.
-
Solution: Ensure your reaction conditions are optimal for the chosen protecting group. For Boc protection, the use of a suitable base is critical.
-
-
Steric Hindrance: The cis-relationship between the methyl group at the 3-position and the carboxylic acid at the 2-position creates significant steric hindrance around the nitrogen atom, impeding the approach of the protecting group.
-
Solution: Consider using a less sterically demanding protecting group or optimizing the reaction conditions to overcome the steric barrier.
-
Experimental Protocol: Optimizing Boc Protection
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) | To avoid side reactions with the solvent. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | To deprotonate the amine and facilitate nucleophilic attack. |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |
| Stoichiometry | 1.1 to 1.5 equivalents of Boc₂O | To ensure complete consumption of the starting material. |
Issue 2: Formation of an Unexpected Byproduct
Symptom:
-
A significant spot on the TLC plate or a peak in the LC-MS that does not correspond to the starting material or the desired product.
Potential Cause and Solution:
-
Intramolecular Cyclization: The carboxylic acid can react with the activated N-protecting group, leading to the formation of an undesired cyclic anhydride or other related byproducts.
-
Solution: Protect the carboxylic acid group prior to N-protection. A common strategy is to convert the carboxylic acid to a methyl or ethyl ester.
-
Workflow for Esterification Prior to N-Protection
Caption: Workflow for protecting the carboxylic acid before N-protection.
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for (2R,3S)-3-Methylpiperidine-2-carboxylic acid?
The choice of protecting group depends on the downstream applications and the desired deprotection conditions. Here is a comparison of common protecting groups:
| Protecting Group | Advantages | Disadvantages | Typical Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Stable to a wide range of conditions, easily removed with acid. | Can be sensitive to strong acids. | Trifluoroacetic acid (TFA) in DCM. |
| Cbz (Carboxybenzyl) | Stable to acidic and basic conditions. | Requires hydrogenolysis for removal, which may not be compatible with other functional groups. | H₂, Pd/C. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Removed under mild basic conditions. | Not stable to strong bases. | Piperidine in DMF. |
Q2: How can I monitor the progress of the reaction?
Regular monitoring of the reaction is crucial for optimization and to determine the endpoint.
-
TLC: A simple and effective method to visualize the consumption of the starting material and the formation of the product. Use a suitable solvent system to achieve good separation.
-
LC-MS: Provides more detailed information about the reaction mixture, including the mass of the product and any byproducts.
Q3: What is the best way to purify the N-protected product?
The purification method will depend on the physical properties of the product.
-
Column Chromatography: The most common method for purifying organic compounds. Use a silica gel column and a suitable eluent system.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method to obtain a highly pure product.
References
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
Validation & Comparative
A Comparative Guide to Confirming the Absolute Stereochemistry of (2R,3S)-3-Methylpiperidine-2-carboxylic Acid
For researchers and professionals in drug development, the unambiguous assignment of absolute stereochemistry is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, distinguishing a potent therapeutic from an inactive or even toxic compound. This guide provides an in-depth comparison of modern analytical techniques for confirming the absolute stereochemistry of complex chiral molecules, using (2R,3S)-3-Methylpiperidine-2-carboxylic acid as a central case study. This cyclic amino acid, with its two contiguous stereocenters, presents a common challenge in stereochemical assignment, making it an excellent model for exploring the strengths and limitations of various methods.
(2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride is a key intermediate in the synthesis of soluble guanylate cyclase stimulators, which are therapeutic options for conditions like pulmonary hypertension[1]. The precise (2R,3S) configuration is paramount for its intended biological activity. This guide will navigate the primary analytical choices for confirming this stereochemistry, focusing on the causality behind experimental design and the establishment of self-validating protocols.
Strategic Approaches to Stereochemical Confirmation
The determination of absolute stereochemistry is a process of correlating the unknown configuration of a molecule to a known standard. This can be achieved through several powerful techniques, each with its own set of advantages and prerequisites. The primary methods discussed in this guide are:
-
Single-Crystal X-ray Crystallography: The gold standard for unambiguous determination.
-
NMR Spectroscopy with Chiral Derivatizing Agents: A versatile solution-state method.
-
Chiroptical Spectroscopy (VCD and ECD): A powerful approach that compares experimental and computationally predicted spectra.
The choice of method is often dictated by the physical properties of the sample, available instrumentation, and the desired level of certainty.
Method 1: Single-Crystal X-ray Crystallography
X-ray crystallography is considered the most reliable method for determining the absolute configuration of chiral molecules[2]. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated. The anomalous dispersion of X-rays by the atoms in the molecule allows for the direct determination of the absolute stereochemistry[3].
Causality in Experimental Choice: This method is chosen when a high-quality single crystal of the analyte can be obtained. The resulting 3D model provides incontrovertible proof of the spatial arrangement of atoms. For (2R,3S)-3-Methylpiperidine-2-carboxylic acid, obtaining a suitable crystal of the free amino acid or its hydrochloride salt would be the primary objective. If the molecule itself is difficult to crystallize, co-crystallization with a chiral host molecule can be a viable alternative[2].
Experimental Workflow: X-ray Crystallography
Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.
Step-by-Step Protocol for X-ray Crystallography
-
Sample Preparation: A sample of (2R,3S)-3-Methylpiperidine-2-carboxylic acid with high chemical and enantiomeric purity is required.
-
Crystallization:
-
Screen a variety of solvents and solvent combinations (e.g., water, ethanol, isopropanol, acetonitrile) for crystal growth.
-
Employ techniques such as slow evaporation, vapor diffusion, and cooling crystallization.
-
If the native compound fails to crystallize, consider preparing derivatives (e.g., salts with achiral acids or bases) that may have better crystalline properties.
-
-
Data Collection:
-
Select a suitable single crystal and mount it on a diffractometer.
-
Collect X-ray diffraction data, ensuring to measure anomalous dispersion effects.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.
-
Method 2: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. While NMR cannot directly distinguish between enantiomers, it can differentiate diastereomers. By reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. The resulting differences in the NMR spectra of these diastereomers can be used to deduce the absolute configuration of the original molecule[4][5].
The Mosher method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA, is a widely used and reliable technique for determining the absolute configuration of alcohols and amines[6][7][8].
Causality in Experimental Choice: This method is ideal when single crystals cannot be obtained or when a solution-state confirmation is desired. (2R,3S)-3-Methylpiperidine-2-carboxylic acid contains a secondary amine that can be derivatized with Mosher's acid chloride. The analysis relies on the anisotropic effect of the phenyl ring in the MTPA moiety, which causes predictable shielding or deshielding of nearby protons in the two diastereomers.
Experimental Workflow: Mosher's Method
Caption: Workflow for absolute stereochemistry determination using VCD/ECD.
Step-by-Step Protocol for VCD/ECD Analysis
-
Experimental Spectrum Acquisition:
-
Dissolve the purified sample of (2R,3S)-3-Methylpiperidine-2-carboxylic acid in a suitable solvent.
-
Measure the VCD (in the infrared region) or ECD (in the UV-Vis region) spectrum.
-
-
Computational Modeling:
-
Perform a thorough conformational search for the (2R,3S) enantiomer of the molecule using computational chemistry software.
-
Optimize the geometry and calculate the vibrational frequencies (for VCD) or electronic excitation energies (for ECD) for all low-energy conformers.
-
-
Spectral Simulation:
-
Calculate the theoretical VCD or ECD spectrum by Boltzmann-averaging the spectra of the individual conformers.
-
Generate the theoretical spectrum for the opposite enantiomer, which will be the mirror image of the calculated spectrum.
-
-
Comparison and Assignment:
-
Visually and/or algorithmically compare the experimental spectrum with the two theoretical spectra.
-
A good match between the experimental and one of the theoretical spectra confirms the absolute configuration of the sample.
-
Comparative Analysis of Methods
| Feature | X-ray Crystallography | NMR with CDAs (Mosher's Method) | Chiroptical Spectroscopy (VCD/ECD) |
| Principle | X-ray diffraction from a single crystal | Diastereomer formation and NMR analysis | Differential absorption of polarized light |
| Sample Requirement | High-quality single crystal | mg quantities, soluble in NMR solvents | mg quantities, soluble, no chromophore needed for VCD |
| Certainty | Unambiguous (Gold Standard) [2][9] | High, but model-dependent | High, dependent on computational accuracy [10] |
| Advantages | Direct visualization of 3D structure | Solution-state analysis, no crystal needed | Non-destructive, no derivatization needed |
| Limitations | Crystallization can be a major bottleneck [2] | Requires chemical derivatization, potential for side reactions | Requires access to specialized equipment and computational resources |
| Cost & Time | Can be time-consuming and expensive | Moderate cost, can be done in 1-2 days [7] | Instrument access can be limited, computation can be intensive |
Conclusion
Confirming the absolute stereochemistry of (2R,3S)-3-Methylpiperidine-2-carboxylic acid is a critical step in its application in drug development. This guide has outlined three powerful and orthogonal techniques for this purpose.
-
X-ray crystallography , if a suitable crystal can be obtained, provides the most definitive answer.
-
NMR spectroscopy with chiral derivatizing agents , particularly Mosher's method, offers a robust solution-state alternative that is widely accessible.
-
Chiroptical methods like VCD and ECD represent a modern, non-destructive approach that is gaining popularity due to its power and versatility, especially for molecules that are difficult to crystallize or derivatize.
A comprehensive and trustworthy confirmation of stereochemistry often involves the use of at least two of these methods. By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently and accurately determine the three-dimensional structure of chiral molecules, ensuring the safety and efficacy of next-generation therapeutics.
References
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Ema, T., Tanida, D., & Sakai, T. (2007). Versatile and Practical Macrocyclic Reagent with Multiple Hydrogen-Bonding Sites for Chiral Discrimination in NMR. Journal of the American Chemical Society, 129(35), 10591–10596. [Link]
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Freire, F., & Seco, J. M. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 20(10), 629. [Link]
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Wikipedia. (2023). Absolute configuration. [Link]
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SlideShare. (2018). OPTICAL ROTATORY DISPERSION (ORD). [Link]
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Chemistry LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. [Link]
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ResearchGate. (2020). Reference-free NOE NMR analysis. [Link]
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Angewandte Chemie International Edition. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
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Wikipedia. (2023). Chiral derivatizing agent. [Link]
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MDPI. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]
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Royal Society of Chemistry. (2021). Stereochemistry of natural products from vibrational circular dichroism. [Link]
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University of Birmingham. (n.d.). Circular Dichroism & Optical Rotatory Dispersion. [Link]
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Royal Society of Chemistry. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? [Link]
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PubMed. (2001). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. [Link]
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University of Illinois. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. [Link]
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Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]
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Royal Society of Chemistry. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. [Link]
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The Aquila Digital Community. (2021). Direct determination of absolute stereochemistry of. [Link]
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ACS Publications. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. [Link]
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Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
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ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
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PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
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Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. [Link]
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ACS Publications. (2011). Ab Initio Optical Rotatory Dispersion and Electronic Circular Dichroism Spectra of (S)-2-Chloropropionitrile. [Link]
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Hinds Instruments. (n.d.). Vibrational Circular Dichroism. [Link]
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Wikipedia. (2023). Optical rotatory dispersion. [Link]
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Science of Synthesis. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
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ACS Publications. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]
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ACS Publications. (2002). Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes. [Link]
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Bates College. (n.d.). Calixr[11]esorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. [Link]
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Chemistry LibreTexts. (2021). 19.9: Optical Rotatory Dispersion and Circular Dichroism. [Link]
-
ResearchGate. (2025). (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. [Link]
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Semantic Scholar. (2025). Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. [Link]
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YouTube. (2020). nOe. [Link]
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Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
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ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
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-
Semantic Scholar. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. [Link]
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A Senior Application Scientist's Guide to (2R,3S)-3-Methylpiperidine-2-carboxylic acid: A Tool for Imposing Conformational Rigidity in Drug Discovery
Introduction: Beyond Nature's Amino Acids
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is relentless. While nature provides a toolbox of twenty proteinogenic amino acids, medicinal chemists frequently look beyond this set to design novel therapeutics. Non-natural, constrained amino acid analogs are powerful tools in this endeavor, offering the ability to lock a molecule into a specific, biologically active conformation. This guide provides an in-depth validation of (2R,3S)-3-Methylpiperidine-2-carboxylic acid , a unique building block that introduces a high degree of conformational rigidity, making it an invaluable asset for peptidomimetics and small molecule drug design.
This molecule, a substituted pipecolic acid derivative, is more than just a scaffold; it is a strategic tool for influencing molecular shape. The six-membered piperidine ring, coupled with the specific cis stereochemistry of the methyl and carboxylic acid groups, creates a predictable and stable chair conformation. This structural constraint can pre-organize a ligand for optimal receptor binding, enhance proteolytic resistance, and improve pharmacokinetic properties. For instance, it has been identified as a key intermediate in the synthesis of novel soluble guanylate cyclase (sGC) stimulators, which are therapeutic candidates for conditions like pulmonary hypertension[1].
This guide will objectively compare this building block to other common scaffolding agents, provide detailed experimental protocols for its incorporation into target molecules, and present the scientific rationale behind its application.
Part 1: Structural Analysis and Conformational Control
The defining feature of (2R,3S)-3-Methylpiperidine-2-carboxylic acid is its rigid ring structure. Unlike flexible acyclic molecules, the piperidine ring predominantly exists in a low-energy chair conformation. The stereochemistry at the C2 and C3 positions dictates the spatial orientation of the carboxylic acid and methyl groups, which in turn influences the overall topology of any molecule it is incorporated into.
The cis configuration between the C2-carboxyl and C3-methyl groups forces one substituent to occupy an axial position and the other an equatorial position in the most stable chair form. This fixed arrangement has profound implications:
-
Dihedral Angle Constraint: When incorporated into a peptide backbone via an amide bond, the piperidine ring severely restricts the peptide's rotational freedom, particularly around the ψ (psi) and φ (phi) backbone dihedral angles.
-
Vectorial Projection of Side Chains: The rigid scaffold orients the rest of the molecule in a predictable direction, which is critical for aligning pharmacophoric elements with their corresponding binding pockets on a biological target.
-
Induction of Secondary Structures: The conformational bias imposed by this building block can effectively induce or stabilize specific secondary structures, such as β-turns, in peptides[2]. This is a widely used strategy to mimic the bioactive conformation of natural peptide ligands.
Sources
Comparative Guide to Cross-Reactivity Analysis of Antibodies Against 3-Methylpiperidine-2-Carboxylic Acid Derivatives
This guide provides a comprehensive framework for evaluating the specificity and cross-reactivity of antibodies developed against 3-methylpiperidine-2-carboxylic acid, a critical task in the development of targeted therapeutics and diagnostics. Piperidine derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] Consequently, the ability to generate and rigorously validate antibodies that can distinguish between closely related analogues is paramount to ensuring assay accuracy and therapeutic safety.
This document moves beyond standard protocols to explore the causal reasoning behind experimental design, empowering researchers to build robust, self-validating systems for antibody characterization.
The Foundational Challenge: Generating an Immune Response to a Hapten
3-methylpiperidine-2-carboxylic acid is a small molecule, or hapten, which is non-immunogenic on its own. To elicit an antibody response, it must be covalently linked to a larger carrier protein.[3][] This conjugation is the most critical step in the entire process, as the nature of the conjugate directly influences the specificity of the resulting antibodies.
Causality in Conjugation Strategy: The primary goal is to present the unique structural features of the hapten to the immune system. The carboxylic acid group on the piperidine ring is the most convenient handle for conjugation. Using a standard carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with N-hydroxysuccinimide (NHS), we can form a stable amide bond with primary amines (e.g., lysine residues) on the carrier protein.[5]
Expert Choice of Carrier Protein:
-
For Immunization: Keyhole Limpet Hemocyanin (KLH) is often preferred. Its large size and phylogenetic distance from mammals make it highly immunogenic, thus promoting a strong T-cell-dependent immune response against the conjugated hapten.[3]
-
For Screening (e.g., ELISA): Bovine Serum Albumin (BSA) is a common choice. It is crucial to use a different carrier protein for screening than for immunization.[6] This prevents the detection of antibodies raised against the carrier protein itself, ensuring that the assay specifically measures hapten-binding antibodies.
Caption: Workflow for hapten-carrier protein conjugation.
Monoclonal vs. Polyclonal Antibodies: A Strategic Decision
The choice between monoclonal and polyclonal antibodies depends entirely on the intended application.
-
Monoclonal Antibodies (mAbs): Produced by a single B-cell clone, all mAbs in a preparation are identical, binding to a single, specific epitope on the antigen.[7][8][9]
-
Advantages: High specificity, minimal batch-to-batch variability, and a lower likelihood of cross-reactivity.[10][11] They are the gold standard for therapeutics and quantitative diagnostic assays.[10]
-
Disadvantages: More expensive and time-consuming to produce. Their high specificity can make them susceptible to loss of binding if the target epitope is modified.
-
-
Polyclonal Antibodies (pAbs): A heterogeneous mixture of antibodies produced by different B-cell clones, which recognize multiple epitopes on the same antigen.[7][9]
-
Advantages: Less expensive and faster to produce. The recognition of multiple epitopes can lead to a more robust signal and greater tolerance for minor changes in the antigen's structure.
-
Disadvantages: Prone to batch-to-batch variability and a higher intrinsic risk of cross-reactivity due to the diverse antibody population.[10]
-
For the specific detection of 3-methylpiperidine-2-carboxylic acid and differentiation from its derivatives, monoclonal antibodies are strongly recommended to achieve the necessary level of specificity.
Experimental Frameworks for Cross-Reactivity Assessment
A multi-tiered approach using both ELISA and Surface Plasmon Resonance (SPR) provides a comprehensive picture of antibody specificity. ELISA offers a high-throughput method for initial screening, while SPR delivers precise kinetic data for in-depth characterization.[12]
Competitive ELISA: High-Throughput Specificity Screening
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an indispensable tool for screening antibody specificity against a panel of related compounds. The principle relies on the competition between the free analyte (the cross-reactant being tested) in solution and the immobilized hapten-carrier conjugate for a limited number of antibody binding sites.
Caption: Workflow of a competitive ELISA for hapten detection.
Detailed Protocol: Competitive ELISA
-
Plate Coating:
-
Dilute the hapten-BSA conjugate (e.g., 3-methylpiperidine-2-carboxylic acid-BSA) to 1-2 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL per well to a 96-well high-binding polystyrene plate.
-
Incubate overnight at 4°C.
-
Causality: The high pH helps to denature the protein slightly, exposing hydrophobic regions that adsorb to the polystyrene plate surface.
-
-
Washing:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Causality: Washing removes unbound coating antigen, reducing background signal. Tween-20 is a non-ionic detergent that prevents non-specific protein adsorption in subsequent steps.[13]
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer).
-
Incubate for 1-2 hours at room temperature (RT).
-
Causality: Blocking saturates any remaining protein-binding sites on the plastic, which is critical for preventing non-specific binding of the primary and secondary antibodies.
-
-
Competition Reaction:
-
Wash the plate 3 times as described in step 2.
-
In a separate dilution plate, prepare serial dilutions of the standard (3-methylpiperidine-2-carboxylic acid) and the test compounds (potential cross-reactants).
-
Add 50 µL of each standard/test compound dilution to the corresponding wells of the coated plate.
-
Add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at RT with gentle shaking.
-
Causality: This is the core competitive step. The amount of primary antibody that binds to the plate is inversely proportional to the concentration of free analyte in the solution.
-
-
Secondary Antibody Incubation:
-
Wash the plate 5 times.
-
Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG) diluted in Blocking Buffer.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL/well of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Add 50 µL/well of Stop Solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a powerful, label-free technique that measures molecular interactions in real-time.[14][15] It provides precise data on association rates (kₐ), dissociation rates (kₑ), and equilibrium dissociation constants (Kₑ), offering a much deeper understanding of binding affinity than ELISA.[16]
Sources
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- 6. ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. abbviecontractmfg.com [abbviecontractmfg.com]
- 9. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. bosterbio.com [bosterbio.com]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. seracare.com [seracare.com]
- 14. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. criver.com [criver.com]
A Comparative Guide to the Bench-to-Bench Reproducibility of (2R,3S)-3-Methylpiperidine-2-carboxylic Acid Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
(2R,3S)-3-Methylpiperidine-2-carboxylic acid is a critical chiral building block in modern pharmacology, notably as a key intermediate for synthesizing soluble guanylate cyclase (sGC) stimulators used in treating pulmonary hypertension.[1] The stereospecific synthesis of this compound, however, presents significant challenges to bench-to-bench reproducibility. This guide provides an in-depth comparison of prevalent synthetic strategies, focusing on the critical parameters that govern yield, diastereoselectivity, and overall process robustness. By analyzing the causality behind experimental choices and providing validated protocols, this document serves as a vital resource for researchers aiming to establish a reliable and scalable synthesis of this important molecule.
Introduction: The Imperative for a Reproducible Synthesis
The piperidine ring is a ubiquitous scaffold in numerous natural products and pharmaceutical agents.[2] Specifically, the (2R,3S) stereoisomer of 3-methylpiperidine-2-carboxylic acid possesses the precise three-dimensional arrangement required for potent biological activity in certain drug candidates. Achieving this specific stereochemistry—a cis relationship between the C2 carboxyl and C3 methyl groups, with defined absolute configurations—is non-trivial.
Inconsistent synthesis outcomes not only waste valuable resources but can also derail drug development timelines.[3][4] Factors such as catalyst activity, solvent purity, and subtle variations in reaction workup can lead to significant deviations in yield and diastereomeric ratio (d.r.). This guide dissects the primary sources of this variability and compares the most common synthetic routes to provide a clear, data-driven pathway toward a reproducible and scalable process.
Comparative Analysis of Synthetic Strategies
The synthesis of substituted piperidines like our target molecule generally relies on two core strategies: the hydrogenation of a substituted pyridine precursor or the cyclization of a linear amino acid derivative. Below, we compare these approaches.
Route 1: Catalytic Hydrogenation of 3-Methylpicolinic Acid
This is the most direct and widely reported method. It begins with commercially available 3-methylpicolinic acid and involves the reduction of the pyridine ring to a piperidine ring.
Workflow Overview:
Caption: Workflow for the synthesis via catalytic hydrogenation.
The critical step in this route is the catalytic hydrogenation, which dictates the initial ratio of cis to trans diastereomers. The choice of catalyst and reaction conditions is paramount for maximizing the desired cis isomer.
Route 2: Diastereoselective Synthesis from Chiral Precursors
This approach builds the piperidine ring from a chiral starting material, often derived from the chiral pool, such as an amino acid. This strategy aims to control stereochemistry from the outset, potentially avoiding a late-stage resolution. A representative approach might start from L-glutamic acid.
Key Advantages:
-
Potentially higher stereoselectivity, reducing the need for difficult resolutions.
-
Avoids handling high-pressure hydrogenation equipment in some variations.
Key Disadvantages:
-
Typically involves more synthetic steps, leading to a lower overall yield.
-
Starting materials can be more expensive.
Data-Driven Comparison of Synthetic Routes
To provide an objective comparison, the following table summarizes typical performance metrics reported in the literature for the two primary routes. Direct bench-to-bench studies are rare, so this data is aggregated from various patents and publications describing similar transformations.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Chiral Pool Synthesis |
| Starting Material | 3-Methylpicolinic Acid | L-Glutamic Acid or other chiral precursors |
| Typical Overall Yield | 30-50% (post-resolution) | 44-55% (multi-step) |
| Key Challenge | Controlling cis/trans selectivity; Chiral resolution | Multi-step complexity; Protecting group chemistry |
| Scalability | High, but requires specialized hydrogenation equipment | Moderate, limited by the complexity of steps |
| Reproducibility Score | Moderate to High (highly dependent on catalyst control) | Moderate (sensitive to multiple reaction steps) |
Deep Dive: Factors Governing Bench-to-Bench Reproducibility
Reproducibility is not accidental; it is engineered. The following factors are the primary drivers of variability in the synthesis of (2R,3S)-3-Methylpiperidine-2-carboxylic acid, particularly via the more common hydrogenation route.
Caption: Interplay of factors affecting synthesis reproducibility.
-
Catalyst Selection and Activity: The choice between Palladium (Pd), Platinum (Pt), and Rhodium (Rh) catalysts significantly impacts the diastereoselectivity.[5] Rhodium on alumina has been shown to be effective for hydrogenating pyridine carboxylic acids.[5] The age, batch, and handling of the catalyst (e.g., exposure to air) can drastically alter its activity and, therefore, the reaction outcome.
-
Reaction Conditions:
-
Pressure & Temperature: Hydrogen pressure and temperature are critical. Typical conditions range from 2 to 10 atmospheres and 90-100°C.[5][6] Higher pressures can sometimes lead to over-reduction or side reactions if not carefully controlled.
-
Solvent: The hydrogenation is often performed in water or acidic media to protonate the pyridine nitrogen, which can otherwise poison the catalyst.[7] The pH of the medium can influence the reaction rate and selectivity.
-
-
Workup and Isolation: The isolation of the product from the reaction mixture is a frequent source of variability. The process often involves filtering the catalyst, concentrating the solvent, and then inducing crystallization.[5][8] The precise pH adjustment and solvent choice for crystallization can dramatically affect the recovery and purity of the desired diastereomer.
Recommended Protocol for Robust Synthesis (Based on Route 1)
This protocol is a synthesized composite of best practices designed to maximize reproducibility for the catalytic hydrogenation route.
Objective: To synthesize a cis-enriched mixture of 3-methylpiperidine-2-carboxylic acid with a reproducible diastereomeric ratio.
Materials:
-
3-Methylpicolinic Acid (≥98% purity)
-
5% Rhodium on Alumina (Rh/Al2O3)
-
Deionized Water
-
Methanol
-
Parr Hydrogenation Apparatus or equivalent high-pressure reactor
Step-by-Step Methodology:
-
Reactor Preparation: Charge a high-pressure reactor with 3-methylpicolinic acid (1.0 eq) and deionized water (5-8 volumes, e.g., 5-8 mL per gram of starting material).
-
Catalyst Addition: Add 5% Rh/Al2O3 catalyst (typically 1-5% by weight relative to the starting material). Causality Note: Consistent catalyst loading is crucial. The catalyst should be handled carefully to avoid deactivation.
-
Inerting: Seal the reactor and purge the system with nitrogen gas (3 cycles) to remove all oxygen, which can deactivate the catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen to 4-5 MPa (40-50 atm).[8] Begin stirring and heat the reaction mixture to 90-100°C. Causality Note: Efficient stirring is essential to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.
-
Reaction Monitoring: Maintain the temperature and pressure for 3-4 hours or until hydrogen uptake ceases.[8]
-
Catalyst Removal: Cool the reactor to room temperature and carefully vent the hydrogen. Purge again with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of deionized water.
-
Isolation:
-
Combine the filtrate and washings.
-
Reduce the volume of water by approximately 50% via rotary evaporation under reduced pressure.[8]
-
Cool the concentrated solution to ~30°C.
-
Add methanol to precipitate the product. Causality Note: The rate of methanol addition and final temperature can influence crystal size and purity.
-
Cool the resulting slurry to 0°C and hold for at least 1 hour to maximize precipitation.[8]
-
-
Drying: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
-
Analysis: Characterize the product by ¹H NMR to determine the diastereomeric ratio (cis:trans) and by HPLC for purity analysis.
This protocol provides the racemic cis/trans mixture. Subsequent classical resolution with a chiral acid (e.g., tartaric acid derivatives) or enzymatic resolution is required to isolate the final (2R,3S) enantiomer.
Conclusion and Outlook
While multiple synthetic routes to (2R,3S)-3-Methylpiperidine-2-carboxylic acid exist, the catalytic hydrogenation of 3-methylpicolinic acid remains the most common and scalable approach. The key to achieving bench-to-bench reproducibility lies not in a secret reagent but in the rigorous control of well-defined experimental parameters. Specifically, meticulous attention to catalyst quality, consistent hydrogenation conditions (pressure, temperature, agitation), and a standardized isolation procedure are paramount.
For organizations seeking to develop a robust process, we recommend:
-
Catalyst Screening: Evaluate catalysts from different vendors and batches to identify one that provides a consistent cis:trans ratio.
-
Process Parameter Optimization: Utilize Design of Experiments (DoE) to systematically investigate the impact of pressure, temperature, and catalyst loading on yield and diastereoselectivity.
-
Standardized Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the synthesis, from reactor setup to final product drying.
By embracing a systematic and data-driven approach, the challenges of synthesizing this vital chiral intermediate can be overcome, ensuring a reliable supply for critical drug development programs.
References
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- (2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride Salt. ChemicalBook.
- Reproducibility in chemistry research. PMC - PubMed Central - NIH.
- On the Integrity of Accurate Mass Measurement Data in Compound Characterization.
- US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
- Hydrogenation of Picolinic Acid.
Sources
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- 3. Reproducibility in chemistry research - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 6. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
- 7. datapdf.com [datapdf.com]
- 8. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for the Separation of 3-Methylpiperidine-2-carboxylic Acid Isomers
For Immediate Release to the Scientific Community
The stereoisomeric composition of drug candidates is a critical determinant of their pharmacological and toxicological profiles. For cyclic amino acids like 3-methylpiperidine-2-carboxylic acid, a versatile building block in medicinal chemistry, the ability to resolve its four potential stereoisomers is paramount for the development of safe and effective therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the efficacy of different chiral stationary phases (CSPs) for this challenging separation, supported by analogous experimental data and field-proven insights.
The Analytical Challenge: Resolving the Stereoisomers of 3-Methylpiperidine-2-carboxylic Acid
3-Methylpiperidine-2-carboxylic acid possesses two chiral centers, giving rise to two pairs of enantiomers (diastereomers). The successful separation of these four isomers is crucial for isolating the desired active pharmaceutical ingredient (API) and controlling chiral impurities. The choice of the chiral stationary phase is the most critical factor in developing a robust and efficient separation method. This guide will focus on three major classes of CSPs: polysaccharide-based, macrocyclic glycopeptide-based, and ligand-exchange phases.
Polysaccharide-Based Chiral Stationary Phases: The Workhorses of Chiral HPLC
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are often the first choice for chiral separations due to their broad applicability and versatility. Columns such as the Chiralpak® series have demonstrated considerable success in resolving a wide range of chiral compounds, including piperidine derivatives.
Mechanism of Chiral Recognition
Chiral recognition on polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the analyte can bind. The specific nature of the derivative (e.g., carbamate or ester) on the polysaccharide backbone significantly influences the selectivity.
Expected Performance and Experimental Considerations
For a molecule like 3-methylpiperidine-2-carboxylic acid, especially when N-protected (e.g., with a Boc group), polysaccharide-based CSPs are highly promising. An N-Boc group can enhance interactions with the CSP and improve peak shape. Normal-phase chromatography is often preferred for these separations.
A study on the closely related (S)-1-Boc-3-hydroxypiperidine demonstrated the effectiveness of a Chiralpak IC-3 column in normal phase, achieving good resolution and peak shape[1]. For basic compounds like piperidine derivatives, peak tailing can be a common issue due to strong interactions with the silica support. The addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase is a standard and effective practice to mitigate this problem by competing for active sites and improving peak symmetry[1].
Table 1: Representative Performance of Polysaccharide-Based CSPs for a Piperidine Derivative
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Observations |
| Chiralpak® IC-3 | 250 x 4.6 mm, 3 µm | 0.2% TFA in n-Hexane:IPA (95:5) | 1.0 | 30 | >1.5 | Optimized Method: Good resolution and peak shape. |
| Chiralpak® IG-3 | 250 x 4.6 mm, 3 µm | Hexane:Ethanol:TFA (98:2:0.2) | 0.5 | 40 | 0.89 | Poor resolution. |
Data adapted from a study on 1-Boc-3-hydroxypiperidine, a structurally similar compound.
Macrocyclic Glycopeptide-Based Chiral Stationary Phases: A Unique Selectivity Profile
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, covalently bonded to silica, form the basis of another powerful class of CSPs. The CHIROBIOTIC™ series of columns are prime examples and are particularly well-suited for the separation of amino acids and other amphoteric compounds.
Mechanism of Chiral Recognition
The complex three-dimensional structure of macrocyclic glycopeptides offers a multitude of chiral recognition sites. These include peptide baskets, carbohydrate moieties, and ionizable groups, allowing for a combination of hydrogen bonding, ionic interactions, inclusion complexation, and π-π interactions. This multi-modal nature provides unique selectivity, often complementary to polysaccharide-based CSPs.
Expected Performance and Experimental Considerations
For the separation of 3-methylpiperidine-2-carboxylic acid, CHIROBIOTIC™ columns, particularly the teicoplanin-based CHIROBIOTIC™ T, T2, and TAG, are excellent candidates, especially for the underivatized form of the molecule. These columns can effectively separate underivatized α-, β-, γ-, and cyclic amino acids. The polar ionic and polar organic mobile phase modes are typically employed.
A comparative study on the separation of unusual amino acids, including cyclic β-amino acids, demonstrated the high performance of CHIROBIOTIC™ T and TAG columns[2]. The CHIROBIOTIC™ TAG, which is the teicoplanin aglycone, often provides higher resolution for amino acids as the sugar moieties can sometimes hinder interaction with the core selector[2].
Table 2: Comparative Performance of CHIROBIOTIC™ CSPs for Cyclic β-Amino Acids
| Analyte (Cyclic β-Amino Acid) | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| cis-2-Aminocyclopentanecarboxylic acid | CHIROBIOTIC™ T | Methanol/Acetic Acid/Triethylamine (100/0.02/0.01) | 2.10 |
| cis-2-Aminocyclopentanecarboxylic acid | CHIROBIOTIC™ TAG | Methanol/Acetic Acid/Triethylamine (100/0.02/0.01) | 2.52 |
| trans-2-Aminocyclohexanecarboxylic acid | CHIROBIOTIC™ T | Methanol/Acetic Acid/Triethylamine (100/0.02/0.01) | 1.55 |
| trans-2-Aminocyclohexanecarboxylic acid | CHIROBIOTIC™ TAG | Methanol/Acetic Acid/Triethylamine (100/0.02/0.01) | 1.98 |
Data adapted from a study on cyclic β-amino acids, demonstrating the general applicability to the target analyte class.
Ligand-Exchange Chromatography: A Targeted Approach for Amino Acids
Chiral Ligand-Exchange Chromatography (CLEC) is a specialized technique that is highly effective for the separation of amino acids and their derivatives. This method relies on the formation of transient diastereomeric metal complexes.
Mechanism of Chiral Recognition
In CLEC, a chiral selector, typically an amino acid or a derivative, is coated or bonded to the stationary phase. The mobile phase contains a metal ion, most commonly copper(II). The enantiomers of the analyte form ternary complexes with the stationary phase-bound chiral selector and the metal ion. The differing stabilities of these diastereomeric complexes lead to their separation[3][4].
Expected Performance and Experimental Considerations
Given that 3-methylpiperidine-2-carboxylic acid is a cyclic amino acid, CLEC presents a viable, mechanistically distinct alternative to polysaccharide and macrocyclic glycopeptide-based CSPs. This technique is particularly advantageous for underivatized amino acids and is performed in aqueous mobile phases. The pH of the mobile phase and the concentration of the metal salt are critical parameters for optimizing the separation.
Experimental Protocols
Protocol 1: Normal-Phase Separation of N-Boc-3-methylpiperidine-2-carboxylic acid on a Polysaccharide-Based CSP
-
Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) or a similar cellulose-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) (e.g., 95:5 v/v) containing 0.1% Diethylamine (DEA) or Triethylamine (TEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 210-220 nm (for the Boc group).
-
Injection Volume: 10 µL.
-
Rationale: The N-Boc protection enhances solubility in non-polar solvents and provides a chromophore for UV detection. The amine modifier is crucial for preventing peak tailing of the basic piperidine ring.
Protocol 2: Polar Ionic Mode Separation of 3-methylpiperidine-2-carboxylic acid on a Macrocyclic Glycopeptide-Based CSP
-
Column: CHIROBIOTIC™ T or TAG (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol with 0.02% Acetic Acid and 0.01% Triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD) if UV sensitivity is low.
-
Injection Volume: 10 µL.
-
Rationale: The polar ionic mode is well-suited for the zwitterionic nature of the underivatized amino acid. The acidic and basic additives in the mobile phase control the ionization state of the analyte and the stationary phase, which is critical for achieving separation.
Visualization of Method Selection and Chiral Recognition
Caption: Workflow for selecting a chiral separation strategy.
Caption: Primary chiral recognition mechanisms for different CSPs.
Conclusion and Recommendations
The successful chiral separation of 3-methylpiperidine-2-carboxylic acid isomers is readily achievable with modern chiral stationary phases. The choice of CSP and analytical strategy depends significantly on whether the analyte is in its N-protected or underivatized form.
-
For N-Boc protected 3-methylpiperidine-2-carboxylic acid , polysaccharide-based CSPs like the Chiralpak® series under normal-phase conditions are highly recommended as a starting point.
-
For the underivatized form , macrocyclic glycopeptide-based CSPs such as the CHIROBIOTIC™ T or TAG in polar ionic mode offer a high probability of success.
-
Chiral Ligand-Exchange Chromatography represents a valuable, mechanistically distinct alternative for the underivatized amino acid, particularly if the other methods fail to provide adequate resolution.
A systematic screening approach involving these different classes of CSPs will undoubtedly lead to a robust and reliable method for the critical quality control of this important pharmaceutical building block.
References
-
Péter, A., et al. "Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids." Journal of Chromatography A, vol. 996, no. 1-2, 2003, pp. 115-27. [Link]
-
Schmid, M. G., and Gübitz, G. "Chiral separation by ligand-exchange." Macedonian Journal of Chemistry and Chemical Engineering, vol. 30, no. 2, 2011, pp. 153-164. [Link]
-
Aboul-Enein, H. Y., and Ali, I. "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Talanta, vol. 69, no. 4, 2006, pp. 1013-7. [Link]
-
Zhang, T., et al. "Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester." Journal of Chromatography A, vol. 1034, no. 1-2, 2004, pp. 117-23. [Link]
-
Noctor, T. A., et al. "Chiral separation of nipecotic acid amides." Journal of Pharmaceutical and Biomedical Analysis, vol. 9, no. 10-12, 1991, pp. 931-5. [Link]
-
Péter, A., et al. "Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids." Journal of Chromatography A, vol. 1089, no. 1-2, 2005, pp. 183-92. [Link]
-
Ilisz, I., et al. "Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of ??-amino acids." Journal of Chromatography A, vol. 996, no. 1-2, 2003, pp. 129-40. [Link]
-
Schmid, M. G., et al. "Fast chiral separation by ligand-exchange HPLC using a dynamically coated monolithic column." Journal of Separation Science, vol. 29, no. 10, 2006, pp. 1470-5. [Link]
-
Deeb, S. E., et al. "Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study." RSC Advances, vol. 13, no. 3, 2023, pp. 1956-1966. [Link]
-
Davankov, V. A. "Chiral separation by ligand-exchange." ResearchGate.[Link]
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of (2R,3S)-3-Methylpiperidine-2-carboxylic Acid
Hazard Assessment and Profile
Due to the absence of a dedicated SDS, the hazard profile of (2R,3S)-3-Methylpiperidine-2-carboxylic acid must be inferred from its parent compound, piperidine, and the functional group, carboxylic acid.
-
Piperidine Moiety: Piperidine is classified as a hazardous substance. It is known to be toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. Furthermore, piperidine is a highly flammable liquid and vapor.
-
Carboxylic Acid Moiety: While many simple carboxylic acids are less hazardous than piperidine, they can be corrosive. The acidity of the compound requires neutralization before disposal.
-
Overall Profile: Based on these components, (2R,3S)-3-Methylpiperidine-2-carboxylic acid should be treated as a hazardous waste with potential toxicity, corrosivity, and unknown environmental effects.
Table 1: Hazard Profile and Regulatory Information
| Parameter | Value/Classification | Source/Rationale |
| CAS Number | 1808455-06-2 (for Hydrochloride Salt) | |
| Assumed Primary Hazards | Toxic, Corrosive, Potential Environmental Hazard | Inferred from piperidine and carboxylic acid functional groups. |
| Regulatory Framework | EPA (RCRA), OSHA | , |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, lab coat | Standard laboratory practice for handling hazardous chemicals. |
Immediate Safety and Spill Response
A proactive approach to safety is critical. Before handling (2R,3S)-3-Methylpiperidine-2-carboxylic acid, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE)
All personnel handling the compound must wear appropriate PPE to prevent skin and eye contact. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat.
Spill Containment and Cleanup
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Small Spills (Solid):
-
Carefully sweep the solid material into a designated hazardous waste container.
-
Avoid generating dust.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.
-
Place the absorbent material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Step-by-Step Disposal Protocol
The disposal of (2R,3S)-3-Methylpiperidine-2-carboxylic acid must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework.
Waste Segregation and Collection
Proper segregation is the first and most critical step in responsible waste management.
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all (2R,3S)-3-Methylpiperidine-2-carboxylic acid waste, including contaminated materials. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "(2R,3S)-3-Methylpiperidine-2-carboxylic acid," and the associated hazards (Toxic, Corrosive).
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. For example, do not mix with strong oxidizing agents.
On-Site Neutralization (for aqueous solutions)
For dilute aqueous solutions of (2R,3S)-3-Methylpiperidine-2-carboxylic acid, on-site neutralization of the carboxylic acid group can be performed by trained personnel. Note: This does not negate the inherent toxicity of the piperidine moiety. The neutralized solution must still be disposed of as hazardous waste.
-
Preparation: Work in a well-ventilated fume hood and wear appropriate PPE.
-
Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the aqueous waste while stirring. Monitor the pH until it is in the neutral range (pH 6-8). Be cautious of potential gas evolution (CO2).
-
Collection: Transfer the neutralized solution to the designated hazardous waste container.
Final Disposal
All waste containing (2R,3S)-3-Methylpiperidine-2-carboxylic acid, whether in solid form, organic solution, or neutralized aqueous solution, must be disposed of through a licensed hazardous waste disposal company.
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from drains and incompatible chemicals.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for the pickup and disposal of the waste.
-
Documentation: Complete all necessary waste manifests and documentation as required by your institution and regulatory agencies.
Emergency Procedures
In case of accidental exposure, follow these immediate first-aid measures and seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of (2R,3S)-3-Methylpiperidine-2-carboxylic acid.
Caption: Decision workflow for the safe disposal of (2R,3S)-3-Methylpiperidine-2-carboxylic acid.
References
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [https://www.ptb.de/cms/fileadmin/internet/publikationen/Broschueren/Chemical_Waste_Management_for_Laboratories.pdf]([Link].
A Comprehensive Guide to Personal Protective Equipment for Handling (2R,3S)-3-Methylpiperidine-2-carboxylic Acid
The Imperative of a Proactive Safety Posture
The piperidine scaffold is associated with significant health hazards. The parent compound, piperidine, is classified as a highly flammable liquid and vapor that is toxic if it comes into contact with skin or is inhaled.[2][3] It is also known to cause severe skin burns and eye damage.[2][3][4] Furthermore, derivatives such as piperidine-3-carboxylic acid are known irritants to the skin, eyes, and respiratory system.[5][6] The hydrochloride salt of our target molecule is reported to cause skin irritation, serious eye irritation, and respiratory irritation.[7] Therefore, our safety protocols for (2R,3S)-3-Methylpiperidine-2-carboxylic acid must be built upon the assumption that it may exhibit a combination of these hazardous properties. The core principle is to establish a robust barrier between the researcher and the chemical, mitigating risks of exposure through all potential routes: dermal, ocular, and inhalation.
Foundational PPE for All Operations
A baseline of PPE is non-negotiable for any procedure involving (2R,3S)-3-Methylpiperidine-2-carboxylic acid, regardless of the scale or duration of the task. This foundational protection includes:
-
Laboratory Coat: A flame-resistant lab coat is the first line of defense, offering protection against splashes and incidental contact. It should be fully buttoned with sleeves rolled down.
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses are required to protect against splashes. However, due to the potential for severe eye irritation or damage, more robust protection is strongly recommended.
-
Nitrile Gloves: Given that piperidine and its derivatives can be toxic upon skin contact, chemically resistant gloves are essential.[3] Nitrile gloves offer good resistance to a range of chemicals and should be the standard choice. Always inspect gloves for any signs of degradation or perforation before use.
Task-Specific PPE Escalation: A Risk-Based Approach
The selection of additional PPE must be guided by a thorough risk assessment of the specific procedure being performed. The following table outlines recommended PPE for various laboratory operations with (2R,3S)-3-Methylpiperidine-2-carboxylic acid.
| Operation | Potential Exposure | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | Inhalation of fine particles, skin contact | Full-face respirator with P100 (or FFP3) particulate filter, double-gloving (nitrile), disposable sleeve covers, anti-static footwear | To prevent inhalation of airborne powder and minimize skin contact with a potentially toxic and irritating solid.[4][8] |
| Dissolving in Solvents | Splashes, inhalation of vapors | Chemical splash goggles, face shield, nitrile gloves (consider thicker gauge or double-gloving), work within a certified chemical fume hood | To protect the eyes and face from splashes of a potentially corrosive solution and to control exposure to solvent and compound vapors.[9][10] |
| Running Reactions | Splashes, release of vapors or aerosols | Chemical splash goggles, face shield, appropriate chemically resistant gloves (consult glove manufacturer's chart for specific solvents), flame-resistant lab coat, work within a fume hood | Provides comprehensive protection against splashes and vapors, especially during exothermic reactions or when handling larger quantities. |
| Work-up and Purification | Splashes, skin contact | Chemical splash goggles, nitrile gloves, lab coat | Standard protection for handling solutions where the concentration of the hazardous material may be lower, but the risk of splashes remains. |
| Spill Cleanup | High potential for skin and respiratory exposure | Full-face respirator with combination organic vapor/P100 cartridges, chemically resistant suit or apron, heavy-duty nitrile or butyl rubber gloves, chemical-resistant boots | To ensure maximum protection during an uncontrolled release of the material, where concentrations in the air and on surfaces may be high.[2] |
The Logic of PPE Selection: A Visual Workflow
The decision-making process for selecting the appropriate level of PPE can be visualized as a workflow that considers the nature of the task and the potential for exposure.
Caption: PPE selection workflow based on task-specific risk assessment.
Operational and Disposal Plans: Ensuring a Safe Lifecycle
Handling and Storage:
-
Always handle (2R,3S)-3-Methylpiperidine-2-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood.[5][11]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Use non-sparking tools and take precautionary measures against static discharge, especially if handling in the presence of flammable solvents.[4][12]
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[8] For liquid spills, use an inert absorbent material like sand or diatomaceous earth.[2][4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2]
Disposal:
-
All waste containing (2R,3S)-3-Methylpiperidine-2-carboxylic acid, including empty containers, must be treated as hazardous waste.[2]
-
Do not dispose of this chemical down the drain.[3]
-
Collect all waste in clearly labeled, sealed containers for disposal by a licensed hazardous waste management company.
By adhering to these stringent PPE protocols and operational plans, researchers can confidently and safely handle (2R,3S)-3-Methylpiperidine-2-carboxylic acid, fostering a culture of safety and scientific excellence in the laboratory.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. Hazard Summary: Piperidine. Retrieved from [Link]
-
Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Autech Industry Co.,Limited. MSDS of (R)-Piperidine-2-carboxylic acid methyl ester. Retrieved from [Link]
Sources
- 1. (2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride Salt CAS#: 1808455-06-2 [m.chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 1808455-06-2|(2R,3S)-3-Methylpiperidine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 8. capotchem.cn [capotchem.cn]
- 9. nj.gov [nj.gov]
- 10. carlroth.com [carlroth.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
